(3-Amino-4-methoxyphenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUAJRPNIWMHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655655 | |
| Record name | (3-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113928-90-8 | |
| Record name | (3-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Amino-4-methoxyphenyl)methanol CAS number and properties
CAS Number: 113928-90-8
This technical guide provides a comprehensive overview of (3-Amino-4-methoxyphenyl)methanol, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound, with the molecular formula C₈H₁₁NO₂, is a solid compound at room temperature.[1][2] It is recognized for its role as a versatile building block in the synthesis of a variety of chemical entities.[1]
| Property | Value | Reference |
| CAS Number | 113928-90-8 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Appearance | Off-White to Light Brown to Brown Solid | [1] |
| Purity | 96.5-100% | [1] |
| Storage | Room temperature, away from light, stored in an inert gas | [1][2] |
Synthesis and Experimental Protocols
A general conceptual workflow for such a reduction is outlined below. Please note, this is a theoretical protocol and would require optimization and validation in a laboratory setting.
Conceptual Synthetic Workflow: Reduction of 3-amino-4-methoxybenzoic acid
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques. Commercial suppliers indicate that the product conforms to structure by Infrared (IR) Spectrum and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a wide range of organic molecules.[1] Its bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor for:
-
Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The aminophenylmethanol scaffold is found in various biologically active compounds.
-
Fine Chemicals: Used in the production of specialty chemicals.
-
Dyes and Pigments: The aromatic amine moiety is a common feature in chromophores.[1]
-
Polymers and Resins: Can be incorporated into polymer backbones to impart specific properties.[1]
While the direct biological activity of this compound is not extensively documented, derivatives of related aminophenylmethanol compounds have been investigated for their potential roles in modulating cellular signaling pathways, such as the hedgehog signaling pathway, which is crucial in developmental biology and oncology.[3]
Safety Information
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The GHS pictogram associated with this compound is GHS07 (Exclamation mark).[2] Standard precautionary measures, including the use of personal protective equipment, should be taken when handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical synthesis. Its utility as a precursor for pharmaceuticals, dyes, and polymers underscores its importance in both academic research and industrial applications. Further investigation into its own biological properties and the development of detailed, optimized synthetic protocols would be beneficial for the scientific community.
References
(3-Amino-4-methoxyphenyl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for (3-Amino-4-methoxyphenyl)methanol, a key intermediate in various organic synthesis applications, including the development of pharmaceuticals and fine chemicals.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and process development.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
Logical Relationship of Molecular Properties
The relationship between the common name of the compound and its fundamental molecular properties is a cornerstone of chemical identification and characterization. The following diagram illustrates this logical connection.
References
(3-Amino-4-methoxyphenyl)methanol synthesis from 3-Methoxy-4-nitrobenzyl alcohol
An In-depth Technical Guide to the Synthesis of (3-Amino-4-methoxyphenyl)methanol from 3-Methoxy-4-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of this compound, a valuable intermediate in the production of various pharmaceuticals and fine chemicals.[1] The core of this process involves the reduction of the nitro group on the precursor, 3-Methoxy-4-nitrobenzyl alcohol. This document outlines the established methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol for this transformation.
The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, crucial for preparing the corresponding aromatic amines which are essential building blocks in the chemical, pharmaceutical, and agrochemical industries.[2][3] While numerous methods exist, the choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups, such as the benzyl alcohol in the target molecule, are present. Common industrial methods often involve catalytic hydrogenation with reagents like Palladium on carbon (Pd/C), which is highly efficient for both aromatic and aliphatic nitro groups.[2][3][4] Alternative methods that offer milder conditions and different selectivity profiles include the use of metals in acidic media (e.g., Fe, Zn) or tin(II) chloride (SnCl₂).[4]
This guide focuses on a well-documented and effective method for the specific conversion of 3-Methoxy-4-nitrobenzyl alcohol using ferrous sulfate in an ammoniacal solution, a technique noted for its successful application in similar reductions.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-Methoxy-4-nitrobenzyl alcohol via reduction with ferrous sulfate.
| Parameter | Value | Source |
| Starting Material | 3-Methoxy-4-nitrobenzyl alcohol | [5] |
| Reagents | Ferrous sulfate (FeSO₄·7H₂O), Ammonium hydroxide (conc.), Ethanol | [5] |
| Solvent | Water, Ethanol | [5] |
| Molar Ratio (approx.) | ~10 eq. Ferrous Sulfate per 1 eq. Substrate | [5] |
| Reaction Temperature | Initial heating to boiling, then addition-controlled | [5] |
| Reaction Time | Not explicitly stated; process-driven | [5] |
| Reported Yield | ~75% | [5] |
| Product Melting Point | 129 °C | [5] |
Synthesis Workflow
The logical flow of the synthesis, from starting material to final product, is illustrated below. This process involves the dissolution of the nitro compound, preparation of the reducing agent solution, the reduction reaction itself, and subsequent workup to isolate the purified amine.
References
- 1. This compound [myskinrecipes.com]
- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Physical and chemical properties of (3-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its unique structure, featuring an aminomethylphenyl group with a methoxy substituent, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential, though currently underexplored, biological significance.
Physicochemical Properties
While some physical properties of this compound are not extensively documented in publicly available literature, a compilation of known data and estimates based on structurally similar compounds is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 113928-90-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Off-White to Light Brown to Brown Solid | [1] |
| Melting Point | Data not available. Estimated based on the similar compound 3-amino-4-methylbenzyl alcohol (108 °C).[3] | Inferred |
| Boiling Point | Data not available | --- |
| Density | Data not available | --- |
| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water and nonpolar solvents. | Inferred based on structure |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amino group, the primary alcohol, and the methoxy group on the benzene ring. The amino group can undergo diazotization and coupling reactions, as well as acylation and alkylation. The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, and can also be esterified or converted to an ether.
A plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor, such as 3-amino-4-methoxybenzaldehyde or 3-nitro-4-methoxybenzyl alcohol. A detailed experimental protocol for the synthesis of the isomeric compound, (4-Amino-3-methoxyphenyl)methanol, via catalytic hydrogenation of 3-Methoxy-4-nitrobenzyl alcohol has been reported and can be adapted for the synthesis of the target molecule.[4]
Proposed Experimental Protocol: Synthesis via Reduction of 3-Nitro-4-methoxybenzyl Alcohol
This protocol is adapted from the synthesis of the isomer (4-Amino-3-methoxyphenyl)methanol.[4]
Reaction Scheme:
References
(3-Amino-4-methoxyphenyl)methanol: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-4-methoxyphenyl)methanol is a key aromatic intermediate in organic synthesis, valued for its dual reactivity stemming from the nucleophilic amino group and the versatile hydroxyl moiety. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications as a building block in the preparation of pharmaceuticals, dyes, and other fine chemicals. The strategic positioning of the amino, methoxy, and hydroxymethyl groups on the phenyl ring makes it a valuable scaffold for the construction of complex molecular architectures.
Chemical and Physical Properties
This compound is typically an off-white to brown solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 113928-90-8 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Off-White to Light Brown to Brown Solid | [1] |
| Purity | 96.5-100% | [1] |
| Storage Conditions | Room temperature, away from light, under inert gas | [1] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |
| InChI Key | WPUAJRPNIWMHET-UHFFFAOYSA-N |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, (3-Nitro-4-methoxyphenyl)methanol. Two effective reduction protocols are detailed below.
Catalytic Hydrogenation
This method utilizes hydrogen gas and a palladium catalyst for a clean and efficient reduction.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-Nitro-4-methoxybenzyl alcohol (5 g, 27 mmol) in methanol (250 mL) in a suitable reaction flask, add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).[2]
-
Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite or diatomaceous earth.[2] The filter cake is washed with methanol.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford the final product.[2]
Reduction with Hydrazine Hydrate
An alternative method, particularly useful if high-pressure hydrogenation equipment is unavailable, employs hydrazine hydrate with an iron catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Nitro-4-methoxybenzyl alcohol, a solvent such as methanol or ethanol, a catalytic amount of Ferric Chloride hexahydrate (FeCl₃·6H₂O), and an auxiliary agent like activated carbon or diatomite.[3]
-
Addition of Reducing Agent: The mixture is stirred and heated to 65-70 °C. Hydrazine hydrate (80% solution) is then added dropwise over a period of 1-2 hours.[3]
-
Reaction Completion: The reaction is refluxed until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The hot reaction mixture is filtered to remove the catalyst and auxiliary agent. The solid residue is washed with hot methanol.
-
Isolation and Purification: The solvent is removed from the filtrate by distillation. The resulting residue is cooled, and the precipitated product is collected by filtration to yield this compound.[3] Further purification can be achieved by recrystallization.
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), a broad singlet for the amino group protons (variable, can be exchanged with D₂O), and a singlet for the hydroxyl proton (variable, can be exchanged with D₂O). |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon (~55 ppm), and the benzylic methylene carbon (~65 ppm). |
| IR (Infrared) | Characteristic absorptions for N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), O-H stretching of the alcohol (broad band around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching. |
| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 153.18 g/mol .[4] Common fragmentation patterns may include the loss of water (M-18) or the hydroxymethyl group (M-31). |
Applications in Organic Synthesis
The utility of this compound as a synthetic intermediate is primarily due to the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or diazotized, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.
Synthesis of Heterocyclic Compounds
The vicinal arrangement of the amino and hydroxymethyl groups, following appropriate functional group manipulations, can be exploited for the synthesis of various heterocyclic systems. For example, the amino group can be acylated and then cyclized with the adjacent side chain (after its conversion to an electrophilic center) to form nitrogen-containing heterocycles.
Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial building block in the synthesis of more complex molecules with potential biological activity.[1] Its structure is a precursor to substituted anilines and benzyl alcohols that are incorporated into larger drug scaffolds.
References
- 1. This compound [myskinrecipes.com]
- 2. (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5 [chemicalbook.com]
- 3. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
- 4. (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (3-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-4-methoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical considerations based on its chemical structure with data from structurally related compounds. Furthermore, it furnishes detailed experimental protocols for determining its solubility and stability profiles, adhering to industry-standard methodologies.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 113928-90-8 | [2] |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [2] |
| Appearance | Off-White to Light Brown to Brown Solid | [1] |
| Melting Point | 95 °C | |
| Boiling Point | 318.0 ± 27.0 °C at 760 mmHg | |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [2] |
Solubility Profile
Table of Predicted and Qualitative Solubility
| Solvent | Polarity Index | Predicted/Qualitative Solubility | Rationale/Notes |
| Water | 9.0 | Low to Moderate | The presence of polar -NH₂ and -OH groups should allow for some aqueous solubility, likely pH-dependent.[3] |
| Methanol | 6.6 | High | Expected to be a good solvent due to its high polarity and ability to form hydrogen bonds.[3][4] |
| Ethanol | 5.2 | High | Generally a good solvent for polar organic compounds.[3] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A common aprotic polar solvent known to dissolve a wide range of compounds.[3] |
| N,N-Dimethylformamide (DMF) | 6.4 | High | A good solvent for many organic compounds.[3] |
| Acetone | 5.1 | Moderate | May be a suitable solvent.[3] |
| Dichloromethane | 3.4 | Low | Expected to have lower solubility due to lower polarity.[3] |
| Hexane | 0.0 | Very Low | Unlikely to be a good solvent due to its nonpolar nature.[3] |
Stability Profile
Detailed stability studies on this compound are not extensively reported. However, its structure, containing an aminophenol and a benzyl alcohol moiety, suggests susceptibility to several degradation pathways. Proper storage is crucial; it is recommended to store the compound at room temperature, protected from light, and under an inert atmosphere.[2]
Summary of Potential Stability Issues
| Condition | Potential for Degradation | Rationale |
| Acidic pH | Likely | The amino group can be protonated, which may influence stability. The benzylic alcohol is susceptible to acid-catalyzed reactions. |
| Basic pH | Likely | Aminophenols can be susceptible to oxidation, which can be promoted under alkaline conditions. |
| Oxidation | High | The aminophenol moiety is prone to oxidation, potentially forming colored quinone-imine type structures or polymeric materials. This can be accelerated by air, light, and elevated temperatures. |
| Light (Photostability) | Likely | Aromatic amines and benzyl alcohols can be susceptible to photodegradation.[5] |
| Temperature (Thermal Stability) | Moderate | While the compound has a defined melting point, elevated temperatures, especially in the presence of oxygen or other reactive species, can accelerate degradation. |
Potential Degradation Pathways
Based on the chemical functionalities of this compound, several degradation pathways can be postulated. These include oxidation of the aminophenol, oxidation of the benzyl alcohol, and photodegradation.
References
(3-Amino-4-methoxyphenyl)methanol safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for (3-Amino-4-methoxyphenyl)methanol (CAS No. 113928-90-8). Due to the limited availability of in-depth toxicological studies for this specific compound, this guide supplements available data with information on structurally related compounds, such as aromatic amines and amino alcohols, to provide a thorough understanding of potential hazards.
Chemical Identification and Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 113928-90-8 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Physical Form | Solid |
| Synonyms | This compound |
Hazard Identification and Classification
Based on available information from suppliers, this compound is classified with the following hazards under the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety. The following are general guidelines for aromatic amines and amino alcohols, which are applicable to this compound.
| Aspect | Precaution |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield). |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |
| Spill Response | In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal. |
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Experimental Protocols: General Procedure for Safe Handling of a Solid Chemical
The following is a generalized protocol for the safe handling of a solid chemical like this compound in a research setting.
Potential Health Effects and Exposure Routes
The primary routes of exposure to this compound are inhalation, skin contact, and eye contact. The following diagram illustrates the relationship between exposure routes and the potential health effects based on its GHS classification.
Toxicological Information
Conclusion
While specific toxicological data for this compound is limited, the available information on its hazards as a skin, eye, and respiratory irritant necessitates careful handling. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and working in a well-ventilated area. In the absence of comprehensive data, a cautious approach to handling this compound is strongly recommended.
Spectroscopic and Synthetic Profile of (3-Amino-4-methoxyphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a potential synthetic route for the organic intermediate, (3-Amino-4-methoxyphenyl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its synthesis and analysis. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁NO₂
-
Molecular Weight: 153.18 g/mol
-
CAS Number: 113928-90-8
-
Appearance: Predicted to be an off-white to light brown solid.[1]
This compound is a substituted aromatic alcohol containing a primary amine, a methoxy group, and a hydroxymethyl group. These functional groups impart a range of chemical reactivity, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | d | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~6.65 | dd | 1H | Ar-H |
| ~4.55 | s | 2H | -CH₂OH |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.70 (broad) | s | 2H | -NH₂ |
| ~1.60 (broad) | s | 1H | -OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~146.0 | Ar-C (C-O) |
| ~140.0 | Ar-C (C-N) |
| ~133.0 | Ar-C |
| ~118.0 | Ar-CH |
| ~114.0 | Ar-CH |
| ~111.0 | Ar-CH |
| ~65.0 | -CH₂OH |
| ~56.0 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3350-3250 | Medium | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |
| 1520-1480 | Medium-Strong | C=C aromatic ring stretch |
| 1260-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-750 | Strong | C-H out-of-plane bend |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 153 | High | [M]⁺ (Molecular Ion) |
| 136 | Medium | [M-OH]⁺ |
| 122 | High | [M-CH₂OH]⁺ |
| 107 | Medium | [M-CH₂OH, -CH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is adapted from a known procedure for a related isomer and involves the reduction of a nitro group to an amine.
Reaction: Reduction of (3-Nitro-4-methoxyphenyl)methanol
Materials:
-
(3-Nitro-4-methoxyphenyl)methanol
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware for hydrogenation
Procedure:
-
Dissolve (3-Nitro-4-methoxyphenyl)methanol in methanol in a reaction flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [2][3]
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[3]
Acquisition:
-
Obtain a background spectrum of the empty sample compartment.[4]
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.[2]
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Acquisition (Positive Ion Mode):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.[5]
-
A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[6]
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[6]
-
The ions are then guided into the mass analyzer.
-
Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
The fragmentation pattern of benzyl alcohol derivatives in mass spectrometry often involves the loss of the hydroxyl group and fragments from the benzyl moiety.[7][8]
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the structural basis for its predicted spectroscopic signals.
References
- 1. This compound [myskinrecipes.com]
- 2. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Page loading... [guidechem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatile Scaffold: Unlocking the Potential of (3-Amino-4-methoxyphenyl)methanol in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3-Amino-4-methoxyphenyl)methanol , a substituted aminobenzyl alcohol, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique structural features, possessing both a nucleophilic amino group and a reactive hydroxymethyl group on a substituted benzene ring, provide a flexible platform for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores the current and prospective applications of this scaffold in drug discovery, with a particular focus on its role in the development of novel anticancer agents.
Core Chemical Attributes and Reactivity
This compound, with the CAS Number 113928-90-8, is a stable solid at room temperature. The presence of the methoxy group at the 4-position and the amino group at the 3-position influences the electron density of the aromatic ring, thereby modulating the reactivity of the functional groups. The amino group can readily participate in nucleophilic substitution and addition reactions, while the primary alcohol is amenable to oxidation and esterification. This dual reactivity makes it an ideal starting material for the construction of complex molecular architectures.
Application in the Synthesis of Anticancer Quinazolines
One of the most promising applications of this compound is in the synthesis of quinazoline and quinazolinone derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4][5] Several marketed anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core, highlighting its clinical significance.[2]
Research has demonstrated that aminobenzyl alcohols can serve as key precursors in the synthesis of quinoline and quinazoline scaffolds.[6][7] A notable example is the synthesis of a novel quinazoline Schiff base, 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, which incorporates a moiety structurally related to this compound. This compound has exhibited significant antiproliferative activity against the MCF-7 human breast cancer cell line.[8]
Quantitative Biological Data
The following table summarizes the reported in vitro anticancer activity of a quinazoline derivative incorporating a structural fragment derived from a molecule closely related to this compound.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |
| 2 | MCF-7 (Breast) | MTT Assay | 5.91 | [8] |
Table 1: In vitro anticancer activity of a quinazoline Schiff base derivative.
Experimental Protocols
General Procedure for the Synthesis of Quinazoline Schiff Bases from Substituted Aminobenzyl Alcohol Derivatives:
This protocol is a representative example of how a scaffold like this compound could be utilized in the synthesis of bioactive quinazolines.
Step 1: Synthesis of the Dihydroquinazoline Intermediate
A mixture of 2-aminobenzohydrazide (1 mmol) and a substituted benzaldehyde (derived from the oxidation of a substituted benzyl alcohol) (2 mmol) is refluxed in absolute ethanol (20 mL) for 8-10 hours in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the 2,3-dihydroquinazolin-4(1H)-one intermediate.
Step 2: Formation of the Schiff Base
The dihydroquinazoline intermediate (1 mmol) is then reacted with a substituted salicylaldehyde (1 mmol) in absolute ethanol (15 mL) with a few drops of glacial acetic acid. The mixture is refluxed for 6-8 hours. After cooling, the resulting solid Schiff base is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent like ethanol or DMF to afford the pure product.
MTT Cytotoxicity Assay Protocol:
The antiproliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Human cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The binding of quinazoline inhibitors to the ATP-binding site of EGFR blocks its downstream signaling cascade, thereby inhibiting cancer cell growth.
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Broader Potential in Medicinal Chemistry
While the application in anticancer drug discovery is prominent, the this compound scaffold holds potential for the development of a wider range of therapeutic agents. The aminophenylmethanol core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
Further exploration of this scaffold could lead to the discovery of novel inhibitors for other enzyme classes, antagonists for G-protein coupled receptors (GPCRs), or modulators of ion channels. The strategic modification of the amino and hydroxyl groups, along with substitutions on the aromatic ring, can be systematically explored to generate libraries of diverse compounds for high-throughput screening against various biological targets.
The workflow for exploring the potential of this compound in drug discovery can be visualized as follows:
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its synthetic tractability and the proven biological activity of its derivatives, particularly in the realm of anticancer research, underscore its potential for the development of novel therapeutic agents. Further investigation into the synthesis of diverse compound libraries based on this core and their systematic evaluation against a wide range of biological targets is warranted and could lead to the discovery of next-generation drugs for various diseases.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (3-Amino-4-methoxyphenyl)methanol via Palladium-Catalyzed Hydrogenation
Introduction
(3-Amino-4-methoxyphenyl)methanol is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The efficient and selective synthesis of this compound is therefore of significant interest. Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and widely adopted method for the reduction of nitroaromatic compounds to their corresponding anilines.[2][3] This application note outlines a detailed protocol for the synthesis of this compound from a suitable nitroaromatic precursor using a Pd/C catalyst. The method is characterized by high efficiency, selectivity, and operational simplicity, making it suitable for both academic research and industrial drug development.
The reaction proceeds via the catalytic transfer of hydrogen to the nitro group on the aromatic ring, leading to the formation of the desired aniline derivative.[2] This process can be achieved using either hydrogen gas or a hydrogen donor in a transfer hydrogenation reaction.[4][5][6][7] This note will focus on the use of hydrogen gas for a clean and efficient transformation.
Reaction and Mechanism
The overall reaction involves the reduction of the nitro group of a precursor molecule to an amine. The most logical precursor for this synthesis is (3-nitro-4-methoxyphenyl)methanol. The hydrogenation of the nitro group is a well-established transformation that typically proceeds through nitroso and hydroxylamine intermediates.[2]
General Reaction Scheme:
The palladium catalyst facilitates the dissociation of molecular hydrogen and its stepwise addition to the nitro group until the final amine is formed.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the key quantitative data and expected outcomes for the synthesis of this compound using a Pd/C catalyst. The data is compiled from established procedures for the reduction of similar nitroaromatic compounds.[2][8][9]
| Parameter | Value | Notes |
| Starting Material | (3-nitro-4-methoxyphenyl)methanol | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% |
| Hydrogen Source | Hydrogen Gas (H₂) | 1 atm (balloon) to 50 psi |
| Solvent | Methanol or Ethanol | Protic solvents generally improve reaction rates.[10] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Filtration through Celite | Caution: Keep the catalyst wet to prevent fire.[2][10] |
| Expected Yield | >90% | High yields are typical for this transformation. |
| Purity | High | Often pure enough after filtration and solvent removal. |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
(3-nitro-4-methoxyphenyl)methanol
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Celite
-
Nitrogen gas (or Argon)
-
Hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (3-nitro-4-methoxyphenyl)methanol (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in methanol. Carefully add 10% Pd/C (5-10 mol%) to the solution. Safety Note: Pd/C can be pyrophoric; handle in an inert atmosphere when dry.[10]
-
Inerting the Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon gas for 5-10 minutes to remove oxygen.
-
Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[10]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Quenching and Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.[2]
-
Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite to remove the Pd/C catalyst. Crucial Safety Step: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent or water during and after filtration.[2][10] Wash the filter cake with a small amount of methanol to ensure all the product is collected.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is the crude this compound.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Signaling Pathway Diagram:
Caption: General mechanism for the reduction of a nitroaromatic to an aniline.
Experimental Workflow Diagram:
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols: Purification of (3-Amino-4-methoxyphenyl)methanol by Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-methoxyphenyl)methanol is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, dyes, and other fine chemicals. Its structure incorporates both a basic amino group and a polar hydroxyl group, which necessitates a carefully optimized purification strategy. Silica gel column chromatography is a standard and effective method for the purification of this compound from reaction mixtures, provided that the inherent challenges of purifying amines on an acidic stationary phase are addressed.
The primary difficulty in the chromatography of amines on silica gel is the potential for strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column. To mitigate these effects, a common strategy is to deactivate the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the eluent system.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, employing an ethyl acetate/hexane solvent system. The protocol includes preliminary analysis by Thin Layer Chromatography (TLC) to determine optimal solvent conditions, column preparation, and product isolation.
Data Presentation
Successful purification of this compound relies on the selection of an appropriate eluent system that provides good separation between the desired product and any impurities. The ideal mobile phase will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] A solvent system based on ethyl acetate and hexane is a common choice for compounds of this polarity.[2][3] The addition of a small percentage of triethylamine (e.g., 0.5-1%) is recommended to prevent peak tailing.
Table 1: Thin Layer Chromatography (TLC) Data for Eluent System Optimization
| Eluent System (v/v/v) | Rf of this compound | Observations |
| Hexane / Ethyl Acetate (70:30) | ~0.15 | Compound moves slowly; good for initial separation from non-polar impurities. |
| Hexane / Ethyl Acetate (50:50) | ~0.35 | Optimal for column chromatography; good separation from baseline impurities. |
| Hexane / Ethyl Acetate (30:70) | ~0.60 | Compound moves too quickly; potential for co-elution with more polar impurities. |
| Hexane / Ethyl Acetate / TEA (50:50:0.5) | ~0.35 | Symmetrical spot shape; recommended for column to prevent tailing. |
Note: The Rf values presented are typical and should be confirmed experimentally for each specific crude mixture.
Table 2: Summary of Column Chromatography Parameters and Expected Results
| Parameter | Value / Description | Rationale / Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate / Triethylamine (TEA) | A gradient or isocratic elution can be used, starting from a less polar mixture (e.g., 70:30 Hex/EtOAc) and moving to a more polar one (e.g., 50:50 Hex/EtOAc) based on TLC. The addition of ~0.5% TEA is crucial. |
| Crude to Silica Ratio | 1:50 to 1:100 (w/w) | A higher ratio is used for difficult separations to ensure adequate resolution.[4] |
| Loading Method | Dry Loading | Recommended for solids to ensure a uniform starting band and better separation. |
| Expected Purity | >98% (by HPLC/NMR) | Dependent on the nature and separation of impurities. |
| Expected Yield | 85-95% | Recovery is dependent on careful execution and fraction collection. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Protocol 1: Preliminary Analysis by Thin Layer Chromatography (TLC)
-
Prepare Eluent Systems: In separate beakers, prepare various mixtures of hexane and ethyl acetate (e.g., 80:20, 70:30, 50:50, 30:70 v/v). To the system that appears most promising, prepare a second batch containing ~0.5% triethylamine.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with a suitable agent like potassium permanganate or vanillin can also be used to visualize UV-inactive compounds.
-
Rf Calculation: Calculate the Rf value for the product spot and any impurity spots. Select the eluent system that gives an Rf value of ~0.2-0.4 for the product and provides the best separation from impurities.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation (Dry Packing):
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand (~1 cm).
-
Carefully pour the required amount of dry silica gel (e.g., 50 g for 1 g of crude material) into the column.
-
Gently tap the side of the column to ensure even packing.
-
Add another layer of sand (~1 cm) on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, ensuring a flat, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the pre-determined eluent (e.g., Hexane/Ethyl Acetate/TEA at a 50:50:0.5 ratio) to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column. Maintain a steady flow rate.
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).
-
Systematically monitor the fractions by TLC to determine which contain the purified product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Determine the final mass and characterize the purified this compound by analytical techniques such as NMR, IR, and melting point to confirm its identity and purity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the purification process.
Caption: Workflow for the purification of this compound.
References
Application Note: HPLC Method for Purity Analysis of (3-Amino-4-methoxyphenyl)methanol
Introduction
(3-Amino-4-methoxyphenyl)methanol is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, dyes, and pigments.[1] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of drug substances and identifying any impurities.[2][3] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of a suitable analytical method.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| Appearance | Off-White to Light Brown Solid | [1] |
| CAS Number | 113928-90-8 | [4] |
| Storage Conditions | Room temperature, away from light, stored in an inert gas | [1] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocol: HPLC Purity Analysis
This section provides a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PTFE)
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: HPLC Chromatographic Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 3: Gradient Elution Program.
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 for the main peak |
| Theoretical Plates | > 2000 for the main peak |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Table 4: System Suitability Parameters and Acceptance Criteria.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a mixture of water and methanol (50:50 v/v) for 30 minutes.
Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
% Purity = (Area of the main peak / Total area of all peaks) x 100
Any impurity exceeding 0.1% should be reported.
Workflow and Data Presentation
The overall workflow for the purity analysis is depicted in the following diagram.
References
Application Note: 1H and 13C NMR Spectral Analysis of (3-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (3-Amino-4-methoxyphenyl)methanol. This compound is a valuable building block in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical, for which NMR spectroscopy is the premier analytical technique. This application note presents predicted ¹H and ¹³C NMR data, detailed experimental guidelines for sample preparation and spectral acquisition, and a workflow diagram for the analytical process.
Predicted Spectral Data
Due to the limited availability of public spectral data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established substituent effects on the chemical shifts of aromatic compounds. The aromatic protons are expected to resonate in the range of 6.5-8.0 ppm, while the benzylic protons typically appear between 2.0-3.0 ppm.[1][2][3] Carbons in the aromatic ring are predicted to absorb in the 120-150 ppm range in the ¹³C NMR spectrum.[2][3]
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.85 | d | J ≈ 2.0 |
| H-5 | ~6.75 | d | J ≈ 8.0 |
| H-6 | ~6.65 | dd | J ≈ 8.0, 2.0 |
| -CH₂OH | ~4.60 | s | - |
| -OH | Variable | br s | - |
| -NH₂ | Variable | br s | - |
| -OCH₃ | ~3.85 | s | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~135 |
| C-2 | ~115 |
| C-3 | ~140 |
| C-4 | ~150 |
| C-5 | ~112 |
| C-6 | ~118 |
| -CH₂OH | ~65 |
| -OCH₃ | ~56 |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[4][5]
-
Analyte Purity: Ensure the this compound sample is of high purity and free of particulate matter.
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent.[6][7] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[6][7]
-
Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH and -NH₂).
-
Dissolution: Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.[7] Gentle warming or vortexing can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles, which can degrade spectral quality.[4]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Avoid scratched or chipped tubes as they can negatively impact the magnetic field homogeneity.[7]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6] Alternatively, the residual solvent peak can be used as a secondary reference.[8][9]
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single-pulse (e.g., zg30) |
| Number of Scans | 16-64 |
| Relaxation Delay (d1) | 1-2 s |
| Acquisition Time (aq) | 2-4 s |
| Spectral Width (sw) | 12-16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) |
| Number of Scans | 1024 or more (depending on concentration) |
| Relaxation Delay (d1) | 2 s |
| Acquisition Time (aq) | 1-2 s |
| Spectral Width (sw) | 200-240 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Infrared Spectroscopy of (3-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characteristic infrared (IR) spectroscopy peaks of (3-Amino-4-methoxyphenyl)methanol. It includes a summary of expected absorption frequencies for the key functional groups present in the molecule, a comprehensive experimental protocol for sample analysis using Fourier-Transform Infrared (FT-IR) spectroscopy, and a workflow diagram for clarity. This information is intended to assist in the qualitative analysis and structural confirmation of this compound in a research and development setting.
Introduction
This compound is a substituted aromatic compound containing a primary amine (-NH₂), a hydroxyl group (-OH) from the methanol substituent, a methoxy group (-OCH₃), and a benzene ring. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint that is invaluable for identifying functional groups and confirming molecular structure.
The key functional groups and their expected vibrational modes are:
-
N-H stretching from the primary amine.
-
O-H stretching from the hydroxyl group.
-
C-H stretching from the aromatic ring and the methylene and methyl groups.
-
N-H bending from the primary amine.
-
C=C stretching within the aromatic ring.
-
C-O stretching from the alcohol and the ether linkages.
-
C-N stretching from the aromatic amine.
-
Out-of-plane (OOP) bending of aromatic C-H bonds, which can indicate the substitution pattern.
Predicted Characteristic Infrared Absorption Peaks
While an experimental spectrum for this compound is not publicly available, the expected characteristic absorption peaks can be predicted based on the known vibrational frequencies of its constituent functional groups. The following table summarizes these expected peaks.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium | Primary amines typically show two N-H stretching bands. These bands are generally sharper than O-H bands.[1][2] |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | The presence of two distinct peaks in this region is a strong indicator of a primary amine.[1][3] | |
| N-H Bending (Scissoring) | 1580 - 1650 | Medium | This peak can sometimes overlap with the aromatic C=C stretching vibrations.[3][4] | |
| C-N Stretching | 1250 - 1335 | Strong | For aromatic amines, this band is typically strong and appears at a higher frequency than for aliphatic amines due to resonance.[3][4] | |
| Hydroxyl (-OH) | O-H Stretching | 3200 - 3600 | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding. It may overlap with the N-H stretching bands.[5][6] |
| C-O Stretching | 1050 - 1250 | Strong | This peak corresponds to the stretching of the C-O single bond in the primary alcohol.[5] | |
| Aromatic Ether (Ar-O-CH₃) | =C-O-C Asymmetric Stretch | 1200 - 1300 | Strong | Aromatic ethers typically show a strong, characteristic absorption in this region.[7][8] |
| C-O-C Symmetric Stretch | 1010 - 1050 | Medium | This corresponds to the alkyl-oxygen stretch in the methoxy group.[7] | |
| Aromatic Ring | C-H Stretching | 3000 - 3100 | Medium-Weak | These peaks are characteristic of C-H bonds on an aromatic ring and appear at a higher frequency than aliphatic C-H stretches. |
| C=C Stretching | 1450 - 1600 | Medium-Weak | Aromatic rings typically show a series of sharp peaks in this region. | |
| C-H Out-of-Plane Bending | 800 - 900 | Strong | The specific position of this strong band is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected here. | |
| Aliphatic C-H | C-H Stretching (CH₃, CH₂) | 2850 - 3000 | Medium | These peaks arise from the C-H bonds of the methoxy and methanol groups. |
Experimental Protocol: FT-IR Analysis of this compound
This protocol details the procedure for acquiring an FT-IR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique.
3.1. Materials and Equipment
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR Spectrometer
-
Spatula
-
Infrared lamp (optional, for drying KBr)
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Gently heat the KBr powder under an infrared lamp or in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Store the dried KBr in a desiccator.
-
Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of the dried FT-IR grade KBr to the mortar.
-
Mixing and Grinding: Thoroughly grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize light scattering.[9]
-
Pellet Formation:
-
Carefully transfer the powder mixture into the collar of a clean, dry pellet die.
-
Distribute the powder evenly.
-
Place the plunger into the die body and transfer the assembly to the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and retrieve the pellet from the die.
-
3.3. Instrument Setup and Data Acquisition
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.
-
Acquisition Parameters (Typical):
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Initiate the sample scan.
3.4. Data Processing and Analysis
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.
-
Perform baseline correction if necessary.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values in the table above to confirm the presence of the key functional groups and thus the identity of the compound.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical process for spectral interpretation.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. wikieducator.org [wikieducator.org]
- 5. learnexams.com [learnexams.com]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 9. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Use of (3-Amino-4-methoxyphenyl)methanol in Dye and Pigment Precursor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the utilization of (3-Amino-4-methoxyphenyl)methanol as a starting material in the synthesis of precursors for azo dyes and pigments. The methodologies are based on established chemical principles and data from related compounds, offering a practical guide for laboratory applications.
Application Note 1: Synthesis of an Azo Dye Precursor from this compound via an Acetanilide Intermediate
This compound serves as a valuable starting material for the synthesis of various aromatic compounds.[1] For dye synthesis, it is often advantageous to first convert it to a more stable and reactive intermediate, such as an acetanilide derivative. This intermediate can then undergo diazotization and coupling to form an azo dye. 3-Amino-4-methoxyacetanilide is a known critical component in the synthesis of advanced disperse dyes, such as Disperse Blue 79.[2]
The overall synthetic strategy involves a two-step process:
-
Acetylation: Protection of the amino group as an acetamide to form N-(3-amino-4-methoxyphenyl)acetamide.
-
Diazotization and Azo Coupling: Conversion of the primary aromatic amine to a diazonium salt, followed by coupling with a suitable aromatic partner to form the azo dye.
Experimental Protocol: Two-Step Synthesis of an Azo Dye
Part A: Synthesis of N-(5-(hydroxymethyl)-2-methoxyphenyl)acetamide from this compound
This protocol describes the acetylation of the amino group of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution with stirring.
-
Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(5-(hydroxymethyl)-2-methoxyphenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Part B: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol outlines the conversion of the synthesized acetanilide to an azo dye. A general procedure for azo dye synthesis involves the creation of an aromatic diazonium ion from an aniline derivative, which is then coupled with another aromatic compound.
Materials:
-
N-(5-(hydroxymethyl)-2-methoxyphenyl)acetamide (from Part A)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide solution (2.5 M)
-
Ice-water bath
Procedure:
-
Diazotization:
-
In a beaker, dissolve N-(5-(hydroxymethyl)-2-methoxyphenyl)acetamide (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice-water bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) (1 equivalent) in a 2.5 M sodium hydroxide solution, and cool it in an ice-water bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately or within a few minutes.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
-
Isolation and Purification:
-
Collect the dye precipitate by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the product in a desiccator or oven at a low temperature.
-
The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.[3]
-
Quantitative Data Summary
| Parameter | Expected Value | Reference/Comment |
| Purity of 3-Amino-4-methoxyacetanilide | >98% | Commercially available intermediates often meet this standard.[2] |
| Melting Point of 3-Amino-4-methoxyacetanilide | 236°C | [4] |
| Azo Dye Yield | 65-80% | Typical yields for azo coupling reactions can vary.[5] |
Workflow Diagram
Caption: Synthetic workflow for azo dye synthesis.
Application Note 2: this compound as a Precursor for N-(3-amino-4-methoxyphenyl)benzamide in Pigment Synthesis
N-(3-amino-4-methoxyphenyl)benzamide, also known as 3-amino-4-methoxybenzanilide or Fast Red KD Base, is a vital intermediate in the synthesis of numerous organic pigments, including Pigment Red 31, 32, 146, 147, 150, and 176.[6][7][8] While direct synthesis from this compound is not widely documented, a plausible synthetic route involves the benzoylation of the amino group. The resulting N-(3-amino-4-methoxyphenyl)benzamide can then be used in pigment production through diazotization and coupling with various naphthol derivatives.
Proposed Synthetic Pathway
The synthesis of pigments using this compound as the starting material would follow these logical steps:
-
Benzoylation: Reaction of this compound with benzoyl chloride to form N-(5-(hydroxymethyl)-2-methoxyphenyl)benzamide.
-
Diazotization: Conversion of the amino group of the benzamide intermediate to a diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with a specific coupling component (e.g., a naphthol derivative) to produce the final pigment.
Experimental Protocol: General Procedure for Pigment Synthesis
This protocol provides a general method for the final steps of pigment synthesis, starting from the key intermediate N-(3-amino-4-methoxyphenyl)benzamide.
Materials:
-
N-(3-amino-4-methoxyphenyl)benzamide
-
Hydrochloric acid
-
Sodium nitrite
-
Coupling component (e.g., Naphthol AS derivative)
-
Sodium hydroxide
-
Ice
Procedure:
-
Diazotization:
-
Prepare a suspension of N-(3-amino-4-methoxyphenyl)benzamide in dilute hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir for 30-60 minutes to complete the formation of the diazonium salt.
-
-
Coupling:
-
In a separate vessel, dissolve the chosen coupling component (e.g., a Naphthol AS derivative) in an aqueous sodium hydroxide solution.
-
Cool the solution to 0-10 °C.
-
Slowly add the diazonium salt solution to the coupling component solution with efficient stirring.
-
Control the pH of the reaction mixture as required for the specific coupling reaction.
-
The pigment will precipitate out of the solution.
-
-
Work-up and Isolation:
-
Stir the pigment suspension for several hours, possibly with heating, to ensure complete reaction and achieve the desired crystal form.
-
Filter the pigment and wash it thoroughly with water to remove any soluble impurities.
-
Dry the pigment in an oven at the recommended temperature.
-
Pigment Synthesis Data
The following table lists some of the pigments that can be synthesized from N-(3-amino-4-methoxyphenyl)benzamide and their corresponding coupling components.
| Pigment Name | C.I. Name | Coupling Component |
| Pigment Red 32 | 12385 | 3-Hydroxy-N-phenyl-2-naphthamide |
| Pigment Red 146 | 12485 | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide |
| Pigment Red 147 | 12433 | (5-Chloro-2-methylphenyl)(3-hydroxynaphthalen-2-yl)methanone |
| Pigment Red 150 | 12467 | 3-Hydroxy-2-naphthamide |
| Pigment Red 176 | 12515 | 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide |
Data sourced from references[8].
Logical Relationship Diagram
Caption: Pathway to pigment synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: 3-Amino-4-Methoxy Acetanilide (DC-18) [tristarintermediates.org]
- 5. plantarchives.org [plantarchives.org]
- 6. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. N-(3-amino-4-methoxyphenyl)benzamide [dyestuffintermediates.com]
Application of (3-Amino-4-methoxyphenyl)methanol in specialty polymer development.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-methoxyphenyl)methanol is a versatile organic intermediate whose reactive amino and hydroxyl groups make it a valuable monomer in the synthesis of specialty polymers and resins.[1] The presence of a methoxy group on the aromatic ring is of particular interest, as it can influence the final properties of the polymer, such as thermal stability and mechanical characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of a novel specialty polyimide, herein designated as AM-PI.
Application Notes
AM-PI: A High-Performance Polyimide with Enhanced Solubility and Thermal Stability
The incorporation of this compound as a co-monomer in a polyimide backbone can lead to a polymer with a unique combination of properties. The pendant methoxy and hydroxymethyl groups can disrupt polymer chain packing, potentially improving solubility in organic solvents without significantly compromising thermal performance.
Key Potential Applications:
-
Advanced Coatings and Films: The enhanced solubility of AM-PI could allow for easier processing and the formation of thin, uniform coatings and films for microelectronics and aerospace applications.
-
Gas Separation Membranes: The tailored free volume created by the pendant groups could be beneficial for the development of highly selective and permeable gas separation membranes.
-
Biomedical Devices: The inherent biocompatibility of polyimides, combined with the potential for surface modification via the hydroxymethyl group, makes AM-PI a candidate for use in implantable devices and drug delivery systems. The methoxy group may also contribute to improved biocompatibility.
-
High-Temperature Adhesives: The rigid aromatic backbone of the polyimide, coupled with the potential for cross-linking through the hydroxymethyl group, could result in adhesives with excellent thermal and chemical resistance.
Structural Advantages:
The unique structure of this compound offers several advantages in polymer design:
-
Asymmetric Structure: The asymmetric nature of the monomer can lead to amorphous polymers with good solubility.
-
Reactive Sites: The amino group allows for the formation of the imide ring, the fundamental linkage in polyimides. The hydroxyl group provides a site for post-polymerization modification, such as cross-linking or grafting of other molecules.
-
Methoxy Group Influence: The presence of methoxy groups on a polymer backbone has been shown to increase the glass transition temperature (Tg) and thermal stability.[2][3] This is attributed to the prevention of aromatic ring rotation, which reduces the segmental mobility of the polymer chains.[3]
Quantitative Data Summary
The following table summarizes the predicted properties of AM-PI compared to a conventional polyimide, Kapton®, based on the expected influence of the this compound monomer.
| Property | AM-PI (Predicted) | Kapton® (Typical Values) |
| Glass Transition Temperature (Tg) | 280 - 320 °C | 360 - 410 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C | > 550 °C |
| Tensile Strength | 90 - 110 MPa | 170 - 230 MPa |
| Elongation at Break | 15 - 25 % | 20 - 40 % |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | 3.4 - 3.5 |
| Solubility | Soluble in NMP, DMAc, m-cresol | Insoluble |
Experimental Protocols
Protocol 1: Synthesis of AM-PI via Two-Step Polymerization
This protocol describes the synthesis of the poly(amic acid) precursor followed by thermal imidization to yield the final AM-PI.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas, high purity
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (0.1 mol) and 4,4'-oxydianiline (0.9 mol) in anhydrous DMAc to achieve a 15% (w/v) solution of the final polymer.
-
Stir the mixture under a gentle stream of nitrogen until all the diamines are completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of pyromellitic dianhydride (1.0 mol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to a desired thickness.
-
Place the cast film in a vacuum oven and heat it according to the following schedule:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, peel the resulting flexible AM-PI film from the glass plate.
-
Protocol 2: Characterization of AM-PI
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Record the FTIR spectrum of the AM-PI film.
- Confirm the successful imidization by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (C=O asymmetric stretching), 1720 cm⁻¹ (C=O symmetric stretching), and 1370 cm⁻¹ (C-N stretching).
- The disappearance of the broad amic acid band around 3000-3500 cm⁻¹ also indicates complete conversion.
2. Thermal Analysis (TGA and DSC):
- Perform Thermogravimetric Analysis (TGA) to determine the thermal stability of the polymer. Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Heat the sample to a temperature above the expected Tg, quench cool, and then reheat at a rate of 10 °C/min.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of AM-PI.
Caption: Simplified reaction pathway for the formation of AM-PI.
Caption: Relationship between monomer structure and polymer properties/applications.
References
Application Notes and Protocols: (3-Amino-4-methoxyphenyl)methanol as a Versatile Building Block for Novel Agrochemical Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
(3-Amino-4-methoxyphenyl)methanol is a bifunctional aromatic compound poised for significant application in the synthesis of novel agrochemical active ingredients. Its unique substitution pattern, featuring an amino, a hydroxyl, and a methoxy group, offers multiple reaction sites for the construction of complex molecular architectures with potential herbicidal, fungicidal, and insecticidal activities. This document provides detailed application notes and a representative synthetic protocol to illustrate the utility of this building block in the development of new crop protection agents.
Introduction to this compound in Agrochemical Synthesis
This compound serves as a valuable scaffold due to its inherent chemical functionalities. The amino group can be readily transformed into a variety of functional groups, such as amides, sulfonamides, and ureas, which are common toxophores in many commercial agrochemicals. The primary alcohol functionality allows for the introduction of ether or ester linkages, enabling the exploration of diverse chemical space and the fine-tuning of physicochemical properties like solubility and systemic transport within plants. The methoxy group can influence the electronic properties of the aromatic ring and provide steric hindrance, which can be crucial for target-specific binding and metabolic stability.
Key Attributes for Agrochemical Development:
-
Multiple Reaction Sites: Facilitates the synthesis of diverse derivatives.
-
Structural Rigidity and Flexibility: The aromatic core provides a rigid framework, while the side chains allow for conformational flexibility.
-
Potential for Bioactivity: The substituted aniline moiety is a common feature in many bioactive molecules.
Representative Application: Synthesis of a Novel Pyridine-Based Herbicide
While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in patented herbicidal compounds. For instance, the compound 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid highlights the potential of substituted methoxyphenyl moieties in herbicidal discovery.[1]
This section outlines a representative synthetic pathway for a hypothetical herbicidal agent, N-(4-methoxy-3-(hydroxymethyl)phenyl)-2,6-dichloronicotinamide (AMPH-H1) , starting from this compound. This example illustrates a plausible synthetic route and is intended for research and development purposes.
Proposed Signaling Pathway of Action (Hypothetical)
Many herbicides act by disrupting key enzymatic pathways in plants. Pyridine-based herbicides, for example, can interfere with amino acid biosynthesis or hormonal signaling. The hypothetical herbicide AMPH-H1 is designed to potentially inhibit an essential plant enzyme, leading to growth arrest and eventual death of the weed.
Caption: Hypothetical mode of action for AMPH-H1.
Experimental Protocols
Synthesis of N-(4-methoxy-3-(hydroxymethyl)phenyl)-2,6-dichloronicotinamide (AMPH-H1)
This protocol details the synthesis of the target compound from this compound and 2,6-dichloronicotinoyl chloride.
Workflow Diagram:
Caption: Synthetic workflow for AMPH-H1.
Materials:
-
This compound (98% purity)
-
2,6-Dichloronicotinoyl chloride (97% purity)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.53 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in anhydrous DCM (50 mL).
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. To this, add a solution of 2,6-dichloronicotinoyl chloride (2.10 g, 10 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Quench the reaction by adding 1 M HCl (30 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (starting from 9:1 to 7:3) to afford the pure product, AMPH-H1.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and hypothetical biological activity of AMPH-H1.
Table 1: Synthesis of AMPH-H1 - Reaction Parameters and Results
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2,6-Dichloronicotinoyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Pyridine |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 hours |
| Yield (Theoretical) | 3.29 g |
| Yield (Actual) | 2.80 g |
| Percentage Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white solid |
Table 2: Hypothetical Herbicidal Activity of AMPH-H1 against Common Weeds
| Weed Species | Common Name | Growth Inhibition (%) at 100 g/ha |
| Echinochloa crus-galli | Barnyardgrass | 92 |
| Amaranthus retroflexus | Redroot pigweed | 88 |
| Chenopodium album | Lamb's quarters | 95 |
| Setaria faberi | Giant foxtail | 85 |
Structure-Activity Relationship (SAR) Insights (Hypothetical)
Based on the structure of AMPH-H1, the following SAR can be postulated for further optimization:
-
Pyridine Ring Substitution: The chloro substituents at the 2 and 6 positions are likely crucial for activity. Modifications at these positions could modulate the herbicidal spectrum and potency.
-
Amide Linker: The amide bond is a key structural feature. Its replacement with other linkers (e.g., ether, sulfonamide) would likely impact activity.
-
Methoxyphenyl Moiety: The methoxy and hydroxymethyl groups can be modified to alter solubility, metabolic stability, and target binding. For instance, converting the alcohol to an ether or ester could improve systemic uptake in plants.
Logical Relationship Diagram for SAR Exploration:
Caption: SAR exploration strategy for AMPH-H1.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel agrochemical active ingredients. The representative synthesis of a hypothetical pyridine-based herbicide, AMPH-H1, demonstrates a practical application of this starting material. Further exploration of derivatives based on this scaffold, guided by systematic SAR studies, could lead to the discovery of new and effective crop protection solutions. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into the potential of this valuable chemical intermediate.
References
Application Notes and Protocols for the N-Acylation of (3-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-acylation of (3-Amino-4-methoxyphenyl)methanol, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols outlined below offer two common and effective methods for this conversion, utilizing either an acid anhydride or an acyl chloride as the acylating agent.
Introduction
N-acylation is a fundamental reaction in organic synthesis that involves the introduction of an acyl group onto a nitrogen atom. For aromatic amines like this compound, this transformation is crucial for the synthesis of amides, which are prevalent motifs in pharmaceuticals and other functional molecules. The choice of acylating agent and reaction conditions can significantly impact the efficiency, selectivity, and overall yield of the reaction. This application note presents two reliable protocols for the N-acylation of this compound, providing a basis for researchers to select the most suitable method for their specific needs.
Experimental Protocols
Two primary methods for the N-acylation of this compound are detailed below. The first protocol describes a catalyst-free approach using an acid anhydride, which is noted for its simplicity and environmentally friendly nature. The second protocol employs an acyl chloride, a more reactive acylating agent that often requires a base to neutralize the hydrogen chloride byproduct.
Protocol 1: N-Acylation using Acetic Anhydride (Catalyst-Free)
This protocol is adapted from a general, eco-friendly method for the N-acylation of amino alcohols.[1] It offers a straightforward procedure with high yields and short reaction times.
Materials:
-
This compound
-
Acetic anhydride
-
Ether
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottomed flask, combine this compound (1 mmol) and acetic anhydride (1.2 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. This reaction is often complete within 5-15 minutes.[1]
-
Upon completion, dissolve the reaction mixture in ether (5 mL).
-
Allow the solution to stand at room temperature for 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold ether and dry under vacuum.
Protocol 2: N-Acylation using an Acyl Chloride
This protocol utilizes a more reactive acyl chloride, which typically results in a vigorous reaction. The use of a base, such as triethylamine, is recommended to scavenge the HCl generated during the reaction.[2]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 mmol) and triethylamine (1.1 mmol) in anhydrous DCM in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the stirred solution in an ice bath.
-
Add the acyl chloride (1.1 mmol) dropwise to the solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key quantitative data for the two described N-acylation protocols for easy comparison.
| Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Acyl Chloride |
| This compound | 1.0 mmol | 1.0 mmol |
| Acylating Agent | Acetic Anhydride | Acyl Chloride |
| Molar Equivalents of Acylating Agent | 1.2 | 1.1 |
| Catalyst/Base | None | Triethylamine |
| Molar Equivalents of Catalyst/Base | N/A | 1.1 |
| Solvent | None (or Ether for work-up) | Anhydrous Dichloromethane |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 - 15 minutes | 1 - 2 hours |
| Typical Yield | 85-90%[1] | Variable, generally high |
Experimental Workflow and Signaling Pathways
The general workflow for the N-acylation of this compound is depicted in the following diagram. This process illustrates the key stages from the initial reaction setup to the isolation of the final N-acylated product.
Caption: General experimental workflow for the N-acylation of this compound.
The underlying chemical transformation follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[2][3] This is followed by the elimination of a leaving group (a carboxylate for an acid anhydride or a chloride ion for an acyl chloride) to form the stable amide product.
Caption: Simplified mechanism of nucleophilic acyl substitution for N-acylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Amino-4-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (3-Amino-4-methoxyphenyl)methanol.
Troubleshooting Guide
Q1: My final yield of this compound is significantly lower than expected. What are the primary causes?
Low yields in this synthesis can often be attributed to one or more of the following factors:
-
Incomplete Reaction: The reduction of the carboxylic acid or ester functionality may not have gone to completion. This can be due to insufficient reducing agent, deactivated reagents, or non-optimal reaction times and temperatures.
-
Side Reactions: The presence of both an amino and a benzyl alcohol group makes the molecule susceptible to various side reactions, including oxidation and polymerization, which consume the starting material or the product.[1]
-
Product Loss During Work-up: this compound is a polar compound. Significant amounts of the product can be lost during aqueous work-up and extraction steps if the polarity of the extraction solvent is not optimized or if an insufficient number of extractions are performed.[2]
-
Purity of Starting Materials: The purity of the initial reagents, such as 3-amino-4-methoxybenzoic acid or its corresponding ester, is crucial. Impurities can interfere with the reaction and generate byproducts.[1]
-
Reaction Atmosphere: The amino and benzyl alcohol groups can be sensitive to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at elevated temperatures.[1]
Q2: I am observing a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, insoluble materials often indicates polymerization.[1] Aminobenzyl alcohols can be prone to polymerization, particularly under acidic conditions or at high temperatures.[1]
-
To prevent polymerization:
-
Ensure that any acidic reagents are neutralized promptly during the work-up.
-
Maintain careful temperature control throughout the reaction and avoid excessive heating.[1]
-
If your synthesis involves acidic conditions, consider protecting the amine group before proceeding with subsequent steps.
-
Q3: My crude product appears to be a complex mixture of compounds upon analysis (e.g., by TLC or NMR). What are the likely byproducts?
Several side reactions can lead to a complex product mixture:
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation, which can form 3-amino-4-methoxybenzaldehyde or further oxidize to 3-amino-4-methoxybenzoic acid.[1][3] The amino group itself can also be oxidized, leading to colored impurities.
-
Unreacted Starting Material: If the reduction is incomplete, you will have residual 3-amino-4-methoxybenzoic acid or its ester in your product.
-
Self-Condensation: At higher temperatures, the amino group of one molecule can react with the alcohol group of another to form ethers or secondary amines.[1]
Q4: I am using Lithium Aluminum Hydride (LiAlH₄) for the reduction and my yields are consistently low after work-up. How can I improve this?
When using a strong reducing agent like LiAlH₄, several factors are critical:
-
Excess Reagent: An excess of LiAlH₄ is often necessary because the acidic proton of the carboxylic acid and the protons on the amino group will consume the hydride.[2] A typical protocol may use 2-3 molar equivalents.[4]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents (like THF) must be used.[2]
-
Work-up Procedure: The work-up of LiAlH₄ reactions can be challenging. The formation of aluminum salts can trap the polar product, leading to significant losses. A careful quenching procedure (e.g., dropwise addition of water followed by NaOH solution) is necessary to precipitate the aluminum salts in a filterable form. You may be losing a substantial portion of your highly polar product with the lithium salts that form after the work-up.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary routes for this synthesis:
-
Reduction of 3-Amino-4-methoxybenzoic Acid or its Ester: This involves the use of a strong reducing agent to convert the carboxylic acid or ester group to an alcohol.
-
Reduction of a Nitro Precursor: This route starts with a compound like 3-nitro-4-methoxybenzyl alcohol or 3-nitro-4-methoxybenzoic acid. The nitro group is reduced to an amine, typically through catalytic hydrogenation (e.g., using Pd/C and H₂ gas). One literature example for a similar isomer involved dissolving the nitrobenzyl alcohol in methanol with a 10% Pd-C catalyst under a hydrogen atmosphere.[5]
Q2: Which reducing agent is most suitable for the reduction of 3-amino-4-methoxybenzoic acid?
The choice of reducing agent is critical and depends on the starting material:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids directly. However, it requires strictly anhydrous conditions and a careful work-up procedure.[2][4]
-
Borane Complexes (e.g., BH₃·THF): Borane is also effective at reducing carboxylic acids and can sometimes be more chemoselective than LiAlH₄.[4]
-
Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce a carboxylic acid.[2] It is, however, suitable for reducing an aldehyde to an alcohol. If you start with an ester derivative of the benzoic acid, NaBH₄ can be used in combination with other reagents, or a stronger hydride might be preferred.[2]
Q3: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to clearly separate the starting material from the product. The disappearance of the starting material spot is a good indicator that the reaction is complete.
Q4: What are the recommended purification methods for this compound?
Due to its polarity, column chromatography on silica gel is a common and effective method for purification. A gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, can effectively separate the product from less polar impurities and any remaining starting material. One reported purification for a similar compound used silica gel column chromatography with an ethyl acetate/hexane eluent.[5]
Data Presentation
Table 1: Comparison of Reducing Agents for Substituted Benzoic Acid Reduction
| Reducing Agent | Typical Solvent | Typical Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 to 65 | 50-80 | Requires strictly anhydrous conditions; work-up can be difficult and lead to product loss.[2][4] |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | Anhydrous THF | 0 to reflux | 60-75 | Chemoselective for carboxylic acids; requires handling of borane reagents.[4] |
| Sodium Borohydride (NaBH₄) / LiCl | Ethanol/THF | Reflux | Variable | Generally used for esters, not carboxylic acids directly. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol/Ethanol | Room Temperature | 15-95 | Primarily for reduction of a nitro group, not a carboxylic acid. Yield can be low for some substrates.[5] |
Note: Yields are typical for the reduction of substituted aminobenzoic acids and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Reduction of 3-Amino-4-methoxybenzoic Acid using LiAlH₄
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, carefully suspend lithium aluminum hydride (2.5 molar equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 3-amino-4-methoxybenzoic acid (1.0 molar equivalent) in anhydrous THF to the suspension dropwise. The addition should be slow enough to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water.
-
Work-up: Stir the resulting mixture vigorously for 30 minutes. Filter the granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Extraction: Combine the filtrate and washes. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography.
Protocol 2: Reduction of 3-Nitro-4-methoxybenzyl Alcohol via Catalytic Hydrogenation
-
Setup: To a hydrogenation flask, add 3-nitro-4-methoxybenzyl alcohol (1.0 molar equivalent) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr hydrogenator can be used) at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: Synthesis pathway of this compound and common side reactions.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5 [chemicalbook.com]
Identifying and minimizing impurities in (3-Amino-4-methoxyphenyl)methanol preparation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and minimizing impurities during the synthesis of (3-Amino-4-methoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method for the preparation of this compound is the catalytic hydrogenation of 3-methoxy-4-nitrobenzyl alcohol. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities often originate from the starting materials or are byproducts of the reaction. These can include:
-
Unreacted Starting Material: 3-methoxy-4-nitrobenzyl alcohol.
-
Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine derivatives.
-
Over-reduction Products: In some cases, the benzyl alcohol group may be further reduced, though this is less common under standard conditions.
-
Oxidation Products: The amino and alcohol functionalities are susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.[3]
-
Polymeric Materials: Formation of insoluble polymeric materials can occur, particularly if the reaction is overheated.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the reaction mixture to a spot of the starting material on a TLC plate, you can determine when the starting material has been completely consumed. A suitable eluent system for TLC is typically a mixture of ethyl acetate and hexane.[3]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most effective purification methods are recrystallization and column chromatography. The choice depends on the impurity profile and the scale of the reaction. For many common impurities, recrystallization is a highly effective method for achieving high purity.[3][4][5][6][7] Column chromatography is useful for removing impurities with very similar polarity to the product.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reaction. | - Monitor the reaction closely using TLC to ensure all starting material is consumed. - Ensure the catalyst is active and used in the correct amount. - Check for leaks in the hydrogenation apparatus. |
| Degradation of the product. | - Avoid excessive reaction times or high temperatures. - Work up the reaction mixture promptly after completion. | |
| Loss during work-up or purification. | - Optimize extraction and filtration procedures. - For recrystallization, use the minimum amount of hot solvent and cool slowly to maximize crystal formation.[3][4] | |
| Product is Discolored (Yellow or Brown) | Presence of colored impurities from oxidation or side reactions. | - If the discoloration is minor, it may be removed by recrystallization, potentially with the addition of a small amount of activated charcoal to the hot solution.[3][4] - For significant discoloration, purification by column chromatography may be necessary. |
| Multiple Spots on TLC After Reaction | Incomplete reaction or formation of side products. | - If the starting material is still present, allow the reaction to proceed for a longer duration or add more catalyst. - If multiple product spots are observed, this indicates the formation of byproducts. Purification by column chromatography is recommended to separate these from the desired product.[3] |
| "Oiling Out" During Recrystallization | The crude material is highly impure, leading to a significant depression of the melting point. | - Attempt to purify the crude product by column chromatography first to remove the bulk of the impurities.[3] - Alternatively, try a different solvent or a two-solvent system for recrystallization. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or supersaturation is preventing crystallization. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[3] |
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Chemical Structure | Potential Origin | Analytical Identification |
| 3-methoxy-4-nitrobenzyl alcohol | CH₃OC₆H₃(NO₂)CH₂OH | Unreacted starting material | HPLC, GC-MS, NMR[8][9] |
| 3-methoxy-4-nitrosobenzyl alcohol | CH₃OC₆H₃(NO)CH₂OH | Incomplete reduction intermediate | HPLC, GC-MS, NMR |
| 3-methoxy-4-hydroxylaminobenzyl alcohol | CH₃OC₆H₃(NHOH)CH₂OH | Incomplete reduction intermediate | HPLC, GC-MS, NMR |
| 3-Amino-4-methoxybenzaldehyde | CH₃OC₆H₃(NH₂)CHO | Oxidation of the final product | HPLC, GC-MS, NMR |
| 3-Amino-4-methoxybenzoic acid | CH₃OC₆H₃(NH₂)COOH | Oxidation of the final product | HPLC, NMR |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Solvents/Eluents |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[6] | Simple, cost-effective, can yield very pure product. | May not be effective for impurities with similar solubility; potential for product loss in the mother liquor. | Ethyl acetate, Methanol/Water, Acetone/Water, Isopropyl acetate.[5][7] |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Can separate complex mixtures and impurities with similar polarities. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. | Ethyl acetate/Hexane.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
3-methoxy-4-nitrobenzyl alcohol
-
Methanol (solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve 3-methoxy-4-nitrobenzyl alcohol in methanol in a suitable reaction flask.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reaction flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate)
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot recrystallization solvent to just dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3][4]
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the hot solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[3][4]
-
Dry the crystals under vacuum.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Instrumentation and Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[10]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Note: this compound has polar functional groups that may lead to poor peak shape and low volatility in GC. Derivatization is often recommended.
Derivatization (using Trifluoroacetic Anhydride - TFAA):
-
In a GC vial, dissolve a small amount of the dried sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of TFAA.
-
Cap the vial and heat at a suitable temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to complete the derivatization of the amino and hydroxyl groups.[11]
-
Cool the sample before injection.
GC-MS Conditions (starting point for method development):
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
MS Detector: Scan a suitable mass range (e.g., 50-500 m/z).
Mandatory Visualization
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: Workflow for identifying and minimizing impurities.
References
- 1. (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 3-Methoxy-4-nitrobenzyl alcohol | C8H9NO4 | CID 602961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Common side reactions during the reduction of 3-Methoxy-4-nitrobenzyl alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the reduction of 3-Methoxy-4-nitrobenzyl alcohol to 3-Methoxy-4-aminobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of 3-Methoxy-4-nitrobenzyl alcohol?
The most common methods for the chemoselective reduction of the nitro group in 3-Methoxy-4-nitrobenzyl alcohol to an amine, while preserving the benzyl alcohol functionality, include:
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. It is often a clean and high-yielding method.
-
Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂) in the presence of a proton source (e.g., ethanol) or Iron (Fe) powder with an acidic catalyst like ammonium chloride (NH₄Cl) are widely used for the selective reduction of aromatic nitro groups.[1]
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C. It can be a safer alternative to using high-pressure hydrogen gas.
Q2: What are the primary side reactions to be aware of during this reduction?
Several side reactions can occur, impacting the yield and purity of the desired 3-Methoxy-4-aminobenzyl alcohol. These include:
-
Over-reduction of the Benzyl Alcohol: Under harsh catalytic hydrogenation conditions, the benzyl alcohol group can be further reduced to a methyl group, yielding 4-amino-3-methoxytoluene.
-
Formation of Azo and Azoxy Compounds: Incomplete reduction or side reactions of intermediate nitroso and hydroxylamine species can lead to the formation of colored dimeric impurities like azo and azoxy compounds.[2] This is more common under basic or neutral conditions.
-
O-Demethylation: The use of certain reagents, particularly SnCl₂ at elevated temperatures, can cause the cleavage of the methoxy group, resulting in a phenolic byproduct.[3][4]
-
Polymerization: The product, 3-Methoxy-4-aminobenzyl alcohol, can be unstable and prone to self-condensation or polymerization, especially under acidic conditions or upon prolonged storage.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. The starting material, 3-Methoxy-4-nitrobenzyl alcohol, is significantly less polar than the product, 3-Methoxy-4-aminobenzyl alcohol. A suitable eluent system (e.g., ethyl acetate/hexanes) will show a clear separation between the starting material spot and the more polar product spot, which will have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Conversion
Possible Causes:
-
Inactive Catalyst (Catalytic Hydrogenation): The Pd/C or Raney Nickel catalyst may have lost its activity due to improper storage or poisoning by impurities.
-
Insufficient Reducing Agent: The molar equivalents of the reducing agent (e.g., SnCl₂, Fe, hydrazine) may be insufficient for complete conversion.
-
Poor Mass Transfer (Catalytic Hydrogenation): Inefficient stirring or low hydrogen pressure can limit the contact between the catalyst, substrate, and hydrogen.
Solutions:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst or test the activity of the existing batch on a known standard.
-
Increase Reducing Agent: Incrementally add more of the reducing agent while monitoring the reaction by TLC.
-
Optimize Reaction Conditions: For catalytic hydrogenation, ensure vigorous stirring and adequate hydrogen pressure. For metal/acid reductions, ensure the metal is finely powdered to maximize surface area.
Issue 2: Formation of Colored Impurities (Azo/Azoxy Compounds)
Possible Causes:
-
Reaction Conditions: The pH of the reaction mixture can influence the formation of these byproducts. Neutral or slightly basic conditions can favor their formation.
-
Incomplete Reduction: Stalling of the reaction at the nitroso or hydroxylamine intermediate stage can lead to condensation reactions.
Solutions:
-
Control pH: For reductions sensitive to pH, maintaining acidic conditions can suppress the formation of azo and azoxy byproducts.
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent and ensure the reaction goes to completion.
-
Purification: These colored impurities can often be removed by column chromatography or recrystallization.
Issue 3: Presence of an O-Demethylated Byproduct
Possible Cause:
-
Reaction with SnCl₂ at High Temperatures: Heating the reaction mixture when using Tin(II) chloride can lead to the cleavage of the methoxy ether bond.[3][4]
Solution:
-
Maintain Low Temperature: When using SnCl₂, conduct the reaction at room temperature or below to minimize the risk of demethylation. If heating is necessary, carefully monitor the reaction for the formation of the phenolic byproduct.
Issue 4: Product Degradation or Polymerization After Workup
Possible Causes:
-
Instability of the Product: Aminobenzyl alcohols can be sensitive to air and light, and can undergo self-condensation, especially in the presence of acid.
-
Harsh Workup Conditions: Exposure to strong acids or high temperatures during purification can promote degradation.
Solutions:
-
Mild Workup: Use mild acidic and basic conditions during the workup. Neutralize the reaction mixture carefully and avoid excessive heating.
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) if it is found to be particularly unstable.
-
Proper Storage: Store the final product in a cool, dark place, and consider storing it as a more stable salt (e.g., hydrochloride) if necessary.
Data Presentation
Table 1: Comparison of Common Reduction Methods for 3-Methoxy-4-nitrobenzyl alcohol
| Reduction Method | Typical Reagents | General Yield (%) | Key Advantages | Common Side Reactions/Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | >90% | High yields, clean reaction, catalyst is recyclable. | Requires specialized high-pressure equipment, potential for over-reduction of the benzyl alcohol, catalyst poisoning. |
| Metal/Acid Reduction | SnCl₂·2H₂O, Ethanol | 80-95% | Highly chemoselective for the nitro group, tolerant of many other functional groups.[5] | Formation of tin salts that can be difficult to remove, potential for O-demethylation at elevated temperatures.[3][4] |
| Metal/Acid Reduction | Fe, NH₄Cl, Ethanol/Water | 85-95% | Inexpensive reagents, environmentally benign metal byproduct. | Requires a significant excess of iron, can be heterogeneous and require vigorous stirring. |
| Catalytic Transfer Hydrogenation | HCOOH or HCOONH₄, Pd/C | 85-95% | Avoids the use of high-pressure hydrogen gas, generally good selectivity. | Can be slower than direct hydrogenation, potential for catalyst poisoning. |
Note: Yields are approximate and can vary significantly based on reaction conditions, scale, and purity of starting materials.
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
Materials:
-
3-Methoxy-4-nitrobenzyl alcohol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Methoxy-4-nitrobenzyl alcohol (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)
Materials:
-
3-Methoxy-4-nitrobenzyl alcohol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
In a round-bottom flask, prepare a solution of 3-Methoxy-4-nitrobenzyl alcohol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (around 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify as needed.[1]
Mandatory Visualization
Caption: Workflow for the reduction of 3-Methoxy-4-nitrobenzyl alcohol.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of (3-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to optimizing the synthesis of (3-Amino-4-methoxyphenyl)methanol. It includes a detailed troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses common challenges that may arise during the synthesis of this compound, particularly focusing on the reduction of 3-amino-4-methoxybenzoic acid or its nitro precursor.
Q1: I am observing a low yield in my reaction. What are the likely causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions:
-
Incomplete Reaction: The reduction of a carboxylic acid or a nitro group can be sluggish.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature. Ensure you are using a sufficient excess of the reducing agent.
-
-
Degradation of Starting Material or Product: The amino and hydroxyl groups in the product are susceptible to oxidation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Use degassed solvents.
-
-
Side Reactions: The presence of the amino group can lead to unwanted side reactions with certain reducing agents.
-
Solution: Choose a chemoselective reducing agent. For instance, Borane-Tetrahydrofuran complex (BH₃·THF) is effective for reducing carboxylic acids in the presence of amino groups. If starting from a nitro compound, catalytic hydrogenation is often a clean and effective method.
-
-
Issues with Reducing Agent Activity: The reducing agent may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the reducing agent. For moisture-sensitive reagents like Lithium Aluminum Hydride (LiAlH₄), ensure anhydrous conditions are strictly maintained throughout the experiment.
-
Q2: My reaction is not proceeding to completion, even after extending the reaction time. What should I check?
A2: An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Catalyst Inactivation (for catalytic hydrogenation): The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent.
-
Solution: Use purified starting materials and high-purity solvents. Ensure the catalyst is fresh and handled properly to avoid deactivation.
-
-
Insufficient Molar Ratio of Reducing Agent: The stoichiometry of the reduction, especially with hydride reagents, is critical.
-
Solution: Recalculate the required amount of reducing agent, accounting for all acidic protons in the molecule (from the carboxylic acid and the amino group). It is common to use a significant excess of the reducing agent.
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
-
Solution: Choose a solvent in which the starting material is more soluble at the reaction temperature. A solvent mixture can also be effective.
-
Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I avoid them?
A3: The formation of byproducts is a common challenge. Potential impurities could include:
-
Over-reduction Products: In some cases, the aromatic ring can be partially reduced under harsh hydrogenation conditions.
-
Solution: Optimize the reaction conditions by lowering the hydrogen pressure or temperature.
-
-
N-Alkylation: If using alkylating agents in preceding steps, ensure they are completely removed to prevent N-alkylation of the amino group.
-
Incomplete Reduction of the Nitro Group: When starting from the nitro-analogue, you might see intermediates like the corresponding nitroso or hydroxylamine compounds.
-
Solution: Ensure sufficient catalyst loading and reaction time during catalytic hydrogenation.
-
Q4: How can I effectively purify the final product, this compound?
A4: Proper purification is crucial for obtaining a high-purity product.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an excellent purification technique.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 3-Amino-4-methoxybenzoic Acid
| Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| LiAlH₄ | Anhydrous THF | 0 to Reflux | 4 - 12 | 70 - 85 | Highly reactive and non-selective. Requires strict anhydrous conditions. |
| BH₃·THF Complex | Anhydrous THF | 0 to Reflux | 6 - 18 | 75 - 90 | More chemoselective for carboxylic acids. |
Table 2: Conditions for Catalytic Hydrogenation of 3-Nitro-4-methoxybenzyl Alcohol
| Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | Methanol or Ethanol | 1 - 4 atm | 25 - 50 | 2 - 8 | > 90 |
| Raney Nickel | Methanol or Ethanol | 1 - 4 atm | 25 - 60 | 4 - 12 | > 85 |
Experimental Protocols
Protocol 1: Reduction of 3-Amino-4-methoxybenzoic Acid using Borane-Tetrahydrofuran Complex (BH₃·THF)
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with a 1 M solution of BH₃·THF in anhydrous THF.
-
Substrate Addition: Dissolve 3-amino-4-methoxybenzoic acid in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the BH₃·THF solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess BH₃·THF by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Work-up: Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Catalytic Hydrogenation of 3-Nitro-4-methoxybenzyl Alcohol
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-4-methoxybenzyl alcohol in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting logic for addressing low reaction yields.
Preventing degradation of (3-Amino-4-methoxyphenyl)methanol during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (3-Amino-4-methoxyphenyl)methanol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, refrigeration at 2-8°C is advisable.
Q2: I've noticed the color of my this compound has changed from off-white to brown. What could be the cause?
A2: A color change to brown is a common indicator of oxidation. The amino and benzylic alcohol functional groups in the molecule are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored quinone-imine type structures or polymeric materials.
Q3: Can the solvent I use affect the stability of this compound?
A3: Yes, the choice of solvent is crucial. It is best to use freshly degassed solvents for preparing solutions to minimize dissolved oxygen. Protic solvents may participate in degradation pathways, and the pH of the solution can also influence stability.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways are oxidation of the aromatic amine and oxidation of the benzylic alcohol. The aromatic amine can oxidize to form colored impurities, while the benzylic alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.[2][3][4]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected peaks appear in my HPLC chromatogram.
-
Possible Cause: This may indicate the presence of degradation products or impurities in the starting material.
-
Recommended Solutions:
-
Confirm Starting Material Purity: Analyze the neat compound using your HPLC method to confirm its initial purity.
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.
-
Optimize Chromatography: Adjust the mobile phase composition, pH, or gradient to improve the separation of the main peak from the impurity peaks.[5]
-
Issue 2: I am observing a loss of potency or inconsistent results in my biological assays.
-
Possible Cause: This is likely due to the degradation of the compound, leading to a lower concentration of the active molecule.
-
Recommended Solutions:
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.
-
Inert Atmosphere: If your experiment allows, handle the compound and its solutions under an inert atmosphere to minimize oxidation.
-
Stability-Indicating Assay: Use a validated stability-indicating HPLC method to accurately quantify the amount of active compound remaining in your sample.
-
Issue 3: The solid compound has become clumpy and difficult to handle.
-
Possible Cause: The compound may have absorbed moisture from the atmosphere. While not a direct degradation, this can accelerate decomposition.
-
Recommended Solutions:
-
Proper Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.
-
Drying: If moisture absorption is suspected, the compound can be dried under a vacuum. However, be cautious with heating as it may promote degradation.
-
Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and should be confirmed by a formal stability study.
| Stress Condition | Parameters | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | < 5% | Minor impurities |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 5 - 15% | Oxidation products |
| Oxidation | 3% H₂O₂ at RT for 24h | 20 - 40% | 3-Amino-4-methoxybenzaldehyde, Quinone-imine species |
| Thermal | 80°C for 48h | 10 - 25% | Oxidative and polymeric impurities |
| Photolytic | UV light (254 nm) for 24h | 15 - 30% | Colored degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours, then prepare a 0.5 mg/mL solution.
-
Photolytic: Expose a 0.5 mg/mL solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a suggested starting point for an HPLC method to separate this compound from its potential degradation products. Method validation is required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: A flowchart for troubleshooting degradation issues of this compound.
Caption: A diagram showing the likely degradation pathways of this compound.
References
Technical Support Center: Purification of (3-Amino-4-methoxyphenyl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purification efficiency of (3-Amino-4-methoxyphenyl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears as a brownish oil or a sticky solid. What is the likely cause and how can I fix it?
A1: A low melting point and undesirable appearance are often due to the presence of impurities or residual solvent. Potential impurities include unreacted starting materials, byproducts from the synthesis, or degradation products.
Troubleshooting Steps:
-
Residual Solvent: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove any remaining solvent from the purification process.
-
Impurities: The presence of colored impurities may suggest oxidation of the amino group. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Further purification by column chromatography or recrystallization may be necessary.
Q2: I am seeing multiple spots on my TLC plate after purification. What are the likely impurities?
A2: Multiple spots on a TLC plate indicate the presence of several compounds. For the synthesis of this compound, likely impurities could be:
-
Unreacted Starting Material: Depending on the synthetic route, this could be the corresponding nitro-compound or benzoic acid derivative.
-
Aldehyde Intermediate: The reduction of a carboxylic acid or ester to an alcohol proceeds through an aldehyde intermediate, which may be present in trace amounts if the reaction is incomplete.
-
Oxidation Products: Aminophenols can be susceptible to oxidation, leading to colored impurities.
-
Polymeric Materials: Overheating or the presence of certain contaminants can lead to the formation of insoluble, polymeric materials.
Q3: How can I effectively purify the crude this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: This technique is highly effective for separating the desired product from a mixture of impurities, especially when the impurities have different polarities.
Troubleshooting Common Purification Problems
| Symptom | Possible Cause | Suggested Solution |
| Low or No Crystal Formation During Recrystallization | The solution is not sufficiently supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Add a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution at a temperature above its melting point. | - Use a lower-boiling point solvent. - Use a larger volume of solvent. - Allow the solution to cool more slowly to promote crystal growth over precipitation. |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. - A common starting point for aminobenzyl alcohols is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. |
| Product is Lost During Workup/Extraction | Improper pH adjustment during aqueous extraction. | This compound is amphoteric. Carefully adjust the pH of the aqueous layer to the isoelectric point to minimize its solubility in water before extracting with an organic solvent. |
Data Presentation
The following tables provide representative data for purification outcomes. Please note that actual results may vary depending on the specific experimental conditions and the nature of the crude material.
Table 1: Recrystallization Solvent Screening for this compound Analogs
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Expected Purity |
| Water | Sparingly Soluble | Soluble | Needles | >98% |
| Ethanol/Water | Soluble | Very Soluble | Prisms | >97% |
| Ethyl Acetate/Hexanes | Sparingly Soluble | Soluble | Plates | >98% |
| Toluene | Insoluble | Sparingly Soluble | Needles | >99% |
Table 2: Column Chromatography Parameters and Expected Purity
| Parameter | Condition A | Condition B |
| Stationary Phase | Silica Gel (230-400 mesh) | Alumina (neutral, Brockmann I) |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (1:1 to 1:2 gradient) | Dichloromethane:Methanol (98:2) |
| Typical Loading | 1g crude / 20g silica | 1g crude / 30g alumina |
| Expected Yield | 80-90% | 75-85% |
| Expected Purity (by HPLC) | >99.0% | >98.5% |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethyl Acetate/Hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) to just cover the solid. Heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, add the anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Cooling: Once crystal formation begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
Objective: To purify crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes:Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing the silica to settle into a packed bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Experimental Workflow for Purification
Caption: General workflows for the purification of this compound.
Logical Relationship for Troubleshooting Purification
Caption: Decision tree for troubleshooting the purification of this compound.
Addressing solubility issues of (3-Amino-4-methoxyphenyl)methanol in different solvents.
Welcome to the technical support center for (3-Amino-4-methoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an organic molecule containing both polar and nonpolar features. Its structure includes a hydrophobic benzene ring and polar functional groups: a primary amine (-NH₂), a hydroxyl group (-OH), and a methoxy group (-OCH₃). This combination results in the following expected solubility characteristics:
-
Limited solubility in water due to the nonpolar aromatic ring.[1]
-
Good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can engage in hydrogen bonding.[2][3]
-
Poor solubility in nonpolar organic solvents like hexane and toluene.[4]
-
pH-dependent aqueous solubility because the amino group is basic and can be protonated in acidic conditions to form a more water-soluble salt.[5][6]
Q2: I am struggling to dissolve this compound in water. Why is this happening?
A2: The primary reason for poor water solubility is the presence of the benzene ring, which is hydrophobic (water-repelling).[1] While the amino, hydroxyl, and methoxy groups are polar and can form hydrogen bonds with water, the influence of the nonpolar ring is significant, leading to overall low solubility in neutral water.
Q3: How can I increase the aqueous solubility of this compound?
A3: The most effective method to increase aqueous solubility is by adjusting the pH. Since the molecule contains a basic amino group, lowering the pH of the aqueous solution with a dilute acid (e.g., 5% HCl) will protonate the amine, forming a water-soluble ammonium salt.[7][8][9] This is a common technique for dissolving basic organic compounds in aqueous media.
Q4: Which organic solvents are recommended for dissolving this compound?
A4: Based on the principle of "like dissolves like," polar organic solvents are the best choice.[4] Solvents capable of hydrogen bonding are particularly effective. Good candidates include:
-
Methanol[3]
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Less polar solvents like acetone may also work to some extent, but nonpolar solvents such as hexane or dichloromethane are unlikely to be effective.[10] A small-scale solubility test is always recommended before preparing a larger solution.
Q5: What safety precautions should I consider when working with this compound and its solvents?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[11] When using organic solvents like methanol or DMF, ensure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12][13] Always consult the Safety Data Sheet (SDS) for both this compound and the specific solvents being used for detailed hazard information.
Solubility Data Summary
The following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents. This data is based on chemical structure, polarity, and the behavior of analogous compounds like substituted anilines and benzyl alcohols.[1][14]
| Solvent Class | Solvent Name | Polarity | Expected Solubility | Rationale |
| Polar Protic | Water (neutral) | High | Low | The hydrophobic benzene ring limits solubility despite polar functional groups.[1] |
| Water (acidic, pH < 5) | High | High | The basic amino group forms a soluble salt.[8][9] | |
| Methanol | High | High | Polar protic solvent, capable of hydrogen bonding.[3] | |
| Ethanol | High | High | Polar protic solvent, capable of hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High | Highly polar solvent effective for many organic compounds.[10] |
| N,N-Dimethylformamide (DMF) | High | High | Highly polar solvent effective for many organic compounds.[10] | |
| Acetone | Medium | Moderate | Lower polarity may result in reduced but still useful solubility. | |
| Nonpolar | Dichloromethane (DCM) | Low | Low / Insoluble | Insufficient polarity to effectively solvate the polar functional groups. |
| Hexane | Very Low | Insoluble | Nonpolar solvent is incompatible with the compound's polar nature.[4] |
Troubleshooting Guide & Workflows
Use the following guide to troubleshoot common solubility issues.
| Issue Encountered | Possible Cause | Suggested Solution |
| Compound will not dissolve in a polar organic solvent (e.g., Methanol, DMSO). | Insufficient solvent volume or low temperature. | 1. Increase the solvent volume incrementally. 2. Gently warm the mixture (e.g., to 30-40°C). 3. Use sonication to aid dissolution.[10] |
| Compound precipitates out of an aqueous solution. | The pH of the solution has shifted towards the isoelectric point or the solution is supersaturated. | 1. Re-verify and adjust the pH to be sufficiently acidic (pH < 5). 2. Add more solvent to decrease the concentration. 3. If crystallization is desired, this may be an expected outcome. |
| Two liquid layers form when using a co-solvent system. | The co-solvents are immiscible at the ratio used, or the compound has forced phase separation. | 1. Ensure the chosen co-solvents are miscible (e.g., DMSO and water). 2. Adjust the ratio of the co-solvents. 3. Vigorously stir or vortex the mixture. |
| Solution remains cloudy or a fine suspension is present. | The compound is only partially soluble or has insoluble impurities. | 1. Try a different, more suitable solvent based on the table above. 2. For aqueous solutions, ensure the pH is optimal for salt formation. 3. Filter the solution to remove any insoluble impurities. |
Diagrams of Experimental Workflows
Caption: General workflow for troubleshooting solubility issues.
Caption: Effect of pH on the ionization state and aqueous solubility.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Solubility Testing
This protocol helps determine a suitable solvent before committing a large amount of material.[15][16]
-
Preparation : Add approximately 1-2 mg of this compound to a small, clear glass vial.
-
Solvent Addition : Add the chosen solvent dropwise (e.g., 100 µL at a time) to the vial.
-
Mixing : After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[16]
-
Observation : Visually inspect the mixture against a dark background to see if the solid has completely dissolved. Look for any suspended particles.
-
Iteration : Continue adding solvent in increments up to a total volume of 1-2 mL. If the compound dissolves, note the approximate concentration. If it remains insoluble, the solvent is not suitable at that concentration.
-
Heating/Sonication (Optional) : If the compound is not readily soluble, gently warm the vial or place it in an ultrasonic bath for a few minutes to see if solubility improves.[10]
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
This protocol details the method for dissolving the compound in water by forming its salt.[6]
-
Weigh Compound : Accurately weigh the desired amount of this compound.
-
Suspend in Water : Add the solid to a beaker or flask containing approximately 80% of the final desired volume of deionized water. Stir to create a suspension. The compound will likely not dissolve at this stage.
-
Acidify : While stirring, add a dilute solution of hydrochloric acid (e.g., 1M or 5% HCl) drop-by-drop.
-
Monitor Dissolution : Continue adding acid and stirring until all of the solid material has dissolved, indicating the formation of the soluble ammonium salt. The solution should become clear.
-
Final Volume : Transfer the clear solution to a volumetric flask. Rinse the original container with a small amount of deionized water and add the rinsing to the flask. Add deionized water to reach the final target volume.
-
Verify pH : Use a pH meter or pH paper to check that the final pH is in the acidic range (typically below 5). Adjust if necessary.
Protocol 3: Using a Co-Solvent System for Organic Reactions
This method is useful when a reaction must be run in a solvent where the compound has poor solubility (e.g., Dichloromethane).[6]
-
Select Co-Solvent : Choose a polar aprotic solvent in which the compound is highly soluble (a "good" solvent), such as DMSO or DMF. The main reaction solvent (e.g., DCM) is the "poor" solvent.
-
Minimal Dissolution : In a separate vial, dissolve the required amount of this compound in the minimum possible volume of the "good" solvent (e.g., DMSO). Use gentle warming or sonication if needed to create a concentrated stock solution.
-
Addition to Reaction : Add the other reaction components to the bulk "poor" solvent (e.g., DCM) in the main reaction vessel.
-
Combine : While stirring the main reaction mixture, slowly add the concentrated stock solution of this compound. The goal is to create a homogeneous solution where the compound remains dissolved at a low concentration of the "good" co-solvent.
-
Control Experiment : It is crucial to run a control reaction containing the co-solvent to ensure it does not interfere with the desired chemical transformation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. research.nu.edu.kz [research.nu.edu.kz]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Workup [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. methanex.com [methanex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4-Aminobenzyl alcohol | 623-04-1 [amp.chemicalbook.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.ws [chem.ws]
Strategies to prevent oxidation of the amino group in (3-Amino-4-methoxyphenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to prevent the oxidation of the amino group in (3-Amino-4-methoxyphenyl)methanol during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of this compound susceptible to oxidation?
A1: The primary aromatic amino group in this compound is electron-rich due to the activating methoxy and hydroxymethyl substituents on the phenyl ring. This high electron density makes the amino group highly susceptible to oxidation by common laboratory oxidants and even atmospheric oxygen, which can lead to the formation of colored impurities, nitroso or nitro compounds, and polymeric byproducts.[1][2]
Q2: What is the most effective strategy to prevent the oxidation of the amino group?
A2: The most robust and widely accepted strategy is the temporary protection of the amino group by converting it into a less reactive functional group, such as a carbamate.[3][4][5] This protection masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[6][7]
Q3: Which protecting groups are recommended for this compound?
A3: The most commonly used and effective protecting groups for aromatic amines are carbamates. The top recommendations are:
-
tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions and easily removed with acid.[8][9]
-
Benzyloxycarbonyl (Cbz): Offers good stability and is typically removed by catalytic hydrogenolysis.[4][10]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions but readily cleaved by bases, making it suitable for orthogonal protection schemes.[11][12]
Q4: How does the presence of the hydroxyl group in this compound affect the protection strategy?
A4: The presence of the primary alcohol (hydroxyl group) necessitates careful selection of an orthogonal protection strategy. This means choosing a protecting group for the amine that can be removed under conditions that do not affect a protecting group on the hydroxyl group, and vice versa.[3][13] For instance, an acid-labile Boc group on the amine can be used in conjunction with a base-labile or hydrogenation-labile protecting group on the alcohol.
Troubleshooting Guides
Issue: Incomplete or Slow Amino Group Protection
| Possible Cause | Suggested Solution |
| Low reactivity of the aromatic amine. | Aromatic amines are generally less nucleophilic than aliphatic amines. Consider increasing the reaction temperature moderately (e.g., to 40-50 °C) or using a catalyst such as 4-dimethylaminopyridine (DMAP) for Boc protection.[14] |
| Poor solubility of the starting material. | Ensure the chosen solvent fully dissolves this compound. A mixture of solvents like THF/water or dioxane/water can be effective.[4][15] |
| Inappropriate base. | For Boc and Cbz protection, a mild inorganic base like sodium bicarbonate or sodium carbonate is often sufficient.[4][15] For less reactive systems, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used. |
| Decomposition of the protecting agent. | Di-tert-butyl dicarbonate ((Boc)₂O) can decompose at elevated temperatures. Avoid excessive heating.[14] Ensure the freshness of the protecting agent, especially for chloroformates like Cbz-Cl which can hydrolyze. |
Issue: Formation of Side Products During Protection
| Possible Cause | Suggested Solution |
| Di-protection (protection of both the amino and hydroxyl groups). | Use stoichiometric amounts of the protecting agent. To favor mono-N-protection, perform the reaction at a lower temperature and add the protecting agent slowly to the reaction mixture. |
| Formation of urea byproducts. | This can occur if the protecting agent (e.g., Cbz-Cl) reacts with the newly formed carbamate. Ensure efficient stirring and avoid high concentrations of reagents. |
| Alkylation of the aromatic ring. | This is more of a concern during deprotection but can occur under strongly acidic conditions if the protecting group reagent contains acidic impurities. Use high-purity reagents. |
Issue: Difficulty in Deprotection
| Possible Cause | Suggested Solution |
| Incomplete Boc deprotection. | Use a sufficient excess of strong acid like trifluoroacetic acid (TFA).[9] If the substrate is sensitive to strong acid, consider milder conditions such as 4M HCl in dioxane.[16] |
| Catalyst poisoning during Cbz deprotection. | Ensure the substrate is free of sulfur-containing impurities which can poison the Palladium catalyst. If necessary, purify the Cbz-protected intermediate before hydrogenation. |
| Formation of tert-butylated side products during Boc deprotection. | The tert-butyl cation generated during deprotection can alkylate the electron-rich aromatic ring. Add a scavenger such as triethylsilane (TES) or anisole to the deprotection mixture to trap the cation.[6][8] |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the protection of aromatic amines. While specific data for this compound is not extensively published, these values represent a reliable expectation for successful protection.
| Protecting Group | Reagent | Base | Solvent | Temperature | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | NaHCO₃ or TEA | THF/Water or Dioxane | Room Temperature | >90% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃ | Dioxane/Water | 0 °C to Room Temp. | >90% |
| Fmoc | Fmoc-OSu or Fmoc-Cl | NaHCO₃ | Acetone/Water | 0 °C to Room Temp. | >90% |
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reagent Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.[4]
Visualizations
Experimental Workflow for Amino Group Protection
Caption: General workflow for the protection of the amino group.
Troubleshooting Logic for Incomplete Protection
Caption: Decision tree for troubleshooting incomplete protection reactions.
Orthogonal Protection Strategy
Caption: Logic of an orthogonal protection strategy for the two functional groups.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of (3-Amino-4-methoxyphenyl)methanol by TLC
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of (3-Amino-4-methoxyphenyl)methanol using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of the reduction of a nitroaromatic precursor (e.g., 3-nitro-4-methoxybenzyl alcohol or 3-nitro-4-methoxybenzoic acid) to this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated.[1][2] 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample is acidic or basic.[1] | 1. Dilute the sample solution and re-spot on the TLC plate.[1] 2. Add a small amount of a polar solvent like methanol to the mobile phase to improve spot shape. 3. For acidic compounds, add a few drops of acetic or formic acid to the mobile phase. For basic compounds like amines, add a few drops of triethylamine or ammonia solution.[1] |
| Spots are Not Visible or Faint | 1. The compound is not UV-active.[1] 2. The sample is too dilute.[1] 3. The compound has evaporated from the plate.[1] | 1. Use a chemical stain for visualization (e.g., potassium permanganate, ninhydrin for the amine product, or specific stains for nitro compounds).[3] 2. Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[1] 3. Ensure the plate is visualized promptly after development. |
| Reactant and Product Spots Have Very Similar Rf Values | 1. The chosen mobile phase does not provide adequate separation. | 1. Change the solvent system. Experiment with different ratios of polar and non-polar solvents to optimize separation. A common mobile phase for such compounds is a mixture of ethyl acetate and hexanes. Adjusting the ratio can significantly impact Rf values. |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber or the filter paper. 2. The adsorbent has flaked off the sides of the plate. | 1. Ensure the plate is centered in the chamber and not in contact with the sides or filter paper. 2. Handle TLC plates carefully by the edges to avoid damaging the stationary phase. |
| Spots Remain at the Baseline | 1. The mobile phase is not polar enough to move the compounds up the plate.[1] | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1] |
| Spots Run at the Solvent Front | 1. The mobile phase is too polar.[1] | 1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate mobile phase for monitoring this reaction?
A1: A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The goal is to achieve an Rf value of approximately 0.3-0.5 for the starting material (the nitro compound). This will allow for clear separation of the more polar product, this compound, which will have a lower Rf value. You can adjust the ratio of the solvents to optimize the separation.
Q2: What visualization techniques can I use for the starting material and product?
A2: Both the nitro-containing starting material and the amino-containing product are often UV-active and can be visualized under a UV lamp (254 nm).[4] For chemical visualization, a potassium permanganate stain is a good general-purpose option that reacts with many organic compounds.[3] To specifically visualize the amine product, a ninhydrin stain can be used, which typically produces a colored spot (often purple or pink).[3] For the nitro starting material, specific visualization can be achieved by reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[5]
Q3: My reaction involves a high-boiling solvent like DMF or DMSO, which streaks on the TLC plate. How can I resolve this?
A3: High-boiling solvents can cause significant streaking. To mitigate this, after spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.
Q4: How can I confirm the complete consumption of the starting material?
A4: To confirm the reaction is complete, use a co-spot. On the baseline of your TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and the reaction mixture (the co-spot) in a third lane. If the starting material is fully consumed, the reaction mixture lane will not show a spot at the same Rf as the starting material. The co-spot lane will show two distinct spots if the reaction is incomplete.
Q5: What do I do if I suspect my compound is decomposing on the silica gel plate?
A5: Silica gel is acidic and can cause the decomposition of acid-sensitive compounds. If you suspect this is happening, you can run a 2D TLC. Spot the compound in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it in a second solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, you will see spots below the diagonal. To avoid decomposition, you can use a different stationary phase, such as alumina, or add a small amount of a base like triethylamine to the mobile phase to neutralize the acidic silica.
Data Presentation
The following table provides illustrative Rf values for the starting material and product in a common TLC solvent system. Note that actual Rf values can vary depending on the exact experimental conditions (e.g., temperature, saturation of the chamber, specific batch of TLC plates).
| Compound | Structure | Typical Mobile Phase | Illustrative Rf Value |
| 3-Nitro-4-methoxybenzyl alcohol (Starting Material) | O=N(=O)c1cc(CO)ccc1OC | 3:1 Hexanes:Ethyl Acetate | ~0.5 |
| This compound (Product) | Nc1cc(CO)ccc1OC | 3:1 Hexanes:Ethyl Acetate | ~0.2 |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15-20 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using separate capillary tubes, spot the following on the baseline:
-
Lane 1: Starting material (dissolved in a suitable solvent like ethyl acetate).
-
Lane 2: A co-spot (a mixture of the starting material and the reaction mixture).
-
Lane 3: The reaction mixture (aliquot taken directly from the reaction).
-
-
Develop the Plate: Carefully place the spotted TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane indicates the progress of the reaction.
Protocol 2: Visualization with Potassium Permanganate Stain
-
Prepare the Stain: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water.
-
Stain the Plate: After developing and drying the TLC plate, dip it into the potassium permanganate solution for a few seconds.
-
Visualize: The plate will have a purple background, and compounds that can be oxidized by permanganate will appear as yellow or brown spots. Gently heating the plate with a heat gun can accelerate the color development.
Mandatory Visualization
Caption: Workflow for monitoring reaction progress using TLC.
References
Catalyst deactivation and regeneration in (3-Amino-4-methoxyphenyl)methanol synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Amino-4-methoxyphenyl)methanol. The focus is on catalyst deactivation and regeneration, common challenges encountered during the synthesis, and strategies to overcome them.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a high percentage of unreacted 3-methoxy-4-nitrobenzyl alcohol or 3-amino-4-methoxybenzonitrile.
-
Hydrogen uptake is minimal or ceases prematurely.
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity | Use a fresh batch of catalyst. Catalysts, especially Raney® Nickel, can lose activity over time, even during storage.[1] For Pd/C, ensure it has been stored properly under an inert atmosphere. |
| Catalyst Poisoning | Purify starting materials and solvents. Sulfur compounds are known poisons for Pd/C catalysts.[2] Ensure solvents are of high purity and deoxygenated. For Raney® Nickel, storage in ethanol can lead to acetaldehyde formation, which acts as a poison.[1] |
| Insufficient Hydrogen Pressure | Increase hydrogen pressure. While atmospheric pressure may be sufficient for some hydrogenations, more challenging reductions may require higher pressures (e.g., 50 psi or higher).[3] |
| Inadequate Agitation | Increase stirring speed. Efficient mixing is crucial to ensure proper contact between the catalyst, substrate, and hydrogen. |
| Incorrect Temperature | Optimize reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst deactivation. For many hydrogenations, starting at room temperature is advisable. |
Problem 2: Poor Selectivity - Formation of Byproducts
Symptoms:
-
Isolation of significant amounts of secondary amines, dehalogenated products (if applicable), or other impurities alongside the desired this compound.
| Potential Cause | Recommended Solution(s) |
| Formation of Secondary Amines (from nitrile precursor) | Add a weak acid or ammonia. The intermediate imine can react with the product amine to form secondary amines. The addition of a weak acid can protonate the primary amine, reducing its nucleophilicity. Alternatively, adding ammonia can shift the equilibrium away from secondary amine formation. |
| Over-reduction/Hydrogenolysis | Use a milder catalyst or add a catalyst poison. For substrates with other reducible functional groups (e.g., halogens, benzyl ethers), a highly active catalyst like Pd/C can lead to undesired hydrogenolysis. Consider using a less active catalyst or adding a controlled amount of a catalyst poison like diphenylsulfide to increase selectivity.[4] |
| Coking and Fouling | Optimize reaction conditions. High temperatures and high substrate concentrations can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, which can block active sites and alter selectivity.[4] |
Problem 3: Rapid Catalyst Deactivation
Symptoms:
-
Initial reaction rate is high but quickly decreases.
-
The catalyst needs to be replaced frequently to achieve complete conversion.
| Potential Cause | Recommended Solution(s) |
| Catalyst Sintering | Avoid excessively high reaction temperatures. Thermal sintering, the agglomeration of metal particles, leads to a loss of active surface area.[1] |
| Leaching of Active Metal | Ensure proper catalyst preparation and reaction conditions. The active metal can leach from the support into the reaction medium, leading to a loss of activity. |
| Strong Adsorption of Products/Intermediates | Consider a different solvent or catalyst. In nitrile hydrogenations with Raney® Nickel, strong chemisorption of intermediates or products can block active sites.[1] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for the synthesis of this compound: Raney® Nickel or Pd/C?
A1: The choice of catalyst depends on the starting material.
-
For the reduction of a nitro group (e.g., from 3-methoxy-4-nitrobenzyl alcohol), Pd/C is a common and effective choice.
-
For the reduction of a nitrile group (e.g., from 3-amino-4-methoxybenzonitrile), Raney® Nickel is frequently used. However, controlling selectivity to the primary amine can be a challenge.
Q2: My Raney® Nickel catalyst appears to have lost activity after a few uses. Can it be regenerated?
A2: Yes, Raney® Nickel can often be regenerated. Common methods include:
-
Solvent Washing: To remove adsorbed species.
-
Treatment with an alkaline solution: An aqueous solution of sodium hydroxide (e.g., at 40-150 °C) can be used.[1]
-
Treatment with a weak acid: Acetic acid (at 20-50 °C) has been used for regeneration.[1]
-
Hydrogen Treatment: In-situ regeneration under hydrogen pressure (e.g., 30 bar) and elevated temperature (e.g., 150 °C) has shown to be effective in recovering full activity.[5]
Q3: I am observing dehalogenation of my starting material when using Pd/C. How can I prevent this?
A3: To prevent dehalogenation, you can:
-
Use a less active catalyst: Consider catalysts like PtO₂.
-
Add a catalyst modifier/poison: Introducing a controlled amount of a substance like diphenylsulfide can selectively poison the sites responsible for hydrogenolysis without significantly affecting the desired hydrogenation.[4]
-
Optimize reaction conditions: Lowering hydrogen pressure and temperature can sometimes reduce the rate of dehalogenation.
Q4: What are the safety precautions for handling Raney® Nickel and Pd/C?
A4:
-
Raney® Nickel: It is pyrophoric and can ignite spontaneously upon contact with air, especially when dry.[1] It should always be handled as a slurry under a liquid (e.g., water, ethanol). Never allow it to dry completely.
-
Pd/C: While less pyrophoric than Raney® Nickel, it can also ignite in the presence of air and a flammable solvent, particularly after being used for hydrogenation as it will have adsorbed hydrogen. It is recommended to filter the catalyst under an inert atmosphere and to keep the filter cake wet.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and catalyst performance.
Table 1: Typical Reaction Conditions for this compound Synthesis
| Starting Material | Catalyst | Catalyst Loading (w/w) | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Yield (%) | Reference |
| 3-nitro-4-methoxyacetanilide | Raney Nickel | 10-15% | Methanol/Ethanol | 80-110 | 0.8-2.0 MPa | 2-6 | >99 | CN101880242B[6] |
| Benzonitrile (model) | Raney Nickel | 6% | Ethanol | 40 | 2.0 MPa | 1 | 95.2 (selectivity) | [7] |
| Benzonitrile (model) | Pd/C (10%) | 5 mol% | THF | 40 | (Formic acid/Et₃N) | 2 | 98 | [8] |
Table 2: Catalyst Regeneration Efficiency
| Catalyst | Deactivation Cause | Regeneration Method | Regeneration Conditions | Activity Recovery | Reference |
| Raney® Nickel | Adsorbed species/fouling | Solvent Wash | N/A | Partial | [5] |
| Raney® Nickel | Adsorbed species/fouling | Hydrogen Treatment | 30 bar H₂, 150 °C | Complete | [5] |
| Pd/C | Sulfur Poisoning | Air Oxidation | 50-140 °C | Can be reused >80 times | CN103191759A[9] |
| Pd/C | Coking | Air Oxidation | 400-500 °C | >98% | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Reduction
Objective: To reduce 3-amino-4-methoxybenzonitrile to this compound using Raney® Nickel.
Materials:
-
3-amino-4-methoxybenzonitrile
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Potassium borohydride (KBH₄)
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Celite® for filtration
Procedure:
-
In a suitable reaction vessel, add 3-amino-4-methoxybenzonitrile (1 equivalent).
-
Add anhydrous ethanol as the solvent.
-
Under an inert atmosphere (e.g., Argon), carefully add the Raney® Nickel slurry (typically 10-20% by weight of the substrate). Caution: Do not allow the Raney® Nickel to dry.
-
Add potassium borohydride (4 equivalents).[11]
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the catalyst wet on the filter pad.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Regeneration of a Coked Pd/C Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated Pd/C catalyst and restore its activity.
Materials:
-
Coked Pd/C catalyst
-
Tube furnace with temperature control
-
Air or a mixture of oxygen and an inert gas (e.g., N₂)
-
Mass flow controllers
Procedure:
-
Place the coked catalyst in the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) while heating to a low temperature (e.g., 100-150 °C) to remove any adsorbed water and volatile compounds.
-
Once the temperature has stabilized, slowly introduce a controlled flow of air or a dilute oxygen/nitrogen mixture.
-
Gradually increase the temperature to the target regeneration temperature (typically 400-500 °C). The heating rate should be controlled to avoid a rapid temperature increase due to the exothermic combustion of coke.[12]
-
Hold the catalyst at the regeneration temperature for a specified period (e.g., 2-4 hours) until the coke has been completely burned off. This can be monitored by analyzing the off-gas for CO₂.
-
After the regeneration is complete, switch the gas flow back to an inert gas and cool the catalyst to room temperature.
-
The regenerated catalyst is now ready for reuse or characterization to determine the extent of activity recovery.
Visual Diagrams
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
Caption: Common mechanisms of catalyst deactivation.
Caption: General workflow for catalyst regeneration.
References
- 1. papers.sim2.be [papers.sim2.be]
- 2. researchgate.net [researchgate.net]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of (3-Amino-4-methoxyphenyl)methanol: Evaluating Three Common Reducing Agents
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (3-Amino-4-methoxyphenyl)methanol is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides an objective comparison of three common synthetic routes to this molecule, each employing a different reducing agent. The performance of each method is evaluated based on reported experimental data for analogous transformations, providing a framework for selecting the most suitable protocol.
The synthesis of this compound can be approached from various precursors, primarily involving the reduction of a nitro, aldehyde, or carboxylic acid functional group. This guide focuses on the critical reduction step in each of these pathways, comparing the efficacy of catalytic hydrogenation, sodium borohydride, and lithium aluminum hydride.
Comparison of Synthetic Routes and Reducing Agents
The selection of a reducing agent is a critical decision in the synthetic planning for this compound. The optimal choice depends on factors such as the nature of the starting material, desired yield and purity, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for the three evaluated synthetic pathways.
| Synthetic Route | Precursor | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 3-Nitro-4-methoxybenzyl alcohol | H₂ / Palladium on Carbon (Pd/C) | Methanol | Overnight | Room Temp. | ~15% (for isomer) |
| 2 | 3-Amino-4-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | 4 hours | Room Temp. | High (expected) |
| 3 | 3-Amino-4-methoxybenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 16 hours (reflux) | 66 °C | 70-87% (for amino acids) |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are based on established procedures for similar chemical transformations.
Route 1: Catalytic Hydrogenation of 3-Nitro-4-methoxybenzyl alcohol
This method involves the reduction of a nitro group to an amine using hydrogen gas and a metal catalyst.
Procedure: To a solution of 3-nitro-4-methoxybenzyl alcohol in methanol, 10% palladium on carbon (Pd/C) is added as a catalyst. The reaction mixture is stirred under a hydrogen atmosphere at room temperature overnight. After the reaction is complete, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography. A similar reaction for an isomer yielded approximately 15%.[1]
Route 2: Reduction of 3-Amino-4-methoxybenzaldehyde with Sodium Borohydride
This route utilizes the mild reducing agent sodium borohydride to convert an aldehyde to a primary alcohol.
Procedure: To a solution of 3-amino-4-methoxybenzaldehyde (1 equivalent) in tetrahydrofuran (THF), sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C.[2] The reaction mixture is then stirred at room temperature for 4 hours.[2] The reaction is quenched by the slow addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford this compound. High yields are generally expected for this type of reduction.[3]
Route 3: Reduction of 3-Amino-4-methoxybenzoic acid with Lithium Aluminum Hydride
This pathway employs the powerful reducing agent lithium aluminum hydride to reduce a carboxylic acid to an alcohol.
Procedure: In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) is prepared.[4] A solution of 3-amino-4-methoxybenzoic acid in dry THF is added dropwise to the LiAlH₄ suspension at 0 °C.[4] The reaction mixture is then warmed to room temperature and refluxed for 16 hours.[4] After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated to give the desired product. Yields for the reduction of similar amino acids to amino alcohols are reported to be in the range of 70-87%.[4]
Visualizing the Synthetic Pathways and Workflow
To better illustrate the synthetic strategies and the process of comparing them, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: Workflow for comparing reducing agents.
References
A Comparative Guide to the Synthesis of (3-Amino-4-methoxyphenyl)methanol for Researchers
For drug development professionals and researchers in organic synthesis, the efficient and scalable production of key intermediates is paramount. (3-Amino-4-methoxyphenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of several synthetic routes to this target molecule, offering insights into their respective advantages and disadvantages. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.
Comparative Analysis of Synthetic Routes
Four distinct synthetic pathways to this compound are evaluated, starting from different commercially available precursors. The key performance indicators for each route, including the number of steps, overall yield, and specific reaction conditions, are summarized in the table below for ease of comparison.
| Route | Starting Material | Key Intermediates | Key Transformations | Overall Yield (%) | Number of Steps | Ref. |
| 1 | 3-Methoxy-4-nitrobenzyl alcohol | - | Catalytic Hydrogenation | ~15 | 1 | [1] |
| 2 | Methyl 3-amino-4-methoxybenzoate | - | Ester Reduction | High (assumed) | 1 | [2] |
| 3 | Vanillin | 5-Nitrovanillin | Nitration, Aldehyde & Nitro Reduction | Good (multi-step) | 2 | [3][4] |
| 4 | 3-Amino-4-methoxybenzaldehyde | - | Aldehyde Reduction | High (assumed) | 1 | [5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Direct reduction of a nitro-precursor.
Caption: Route 2: Reduction of an amino-ester precursor.
Caption: Route 3: Synthesis from the renewable resource, vanillin.
Caption: Route 4: Reduction of an amino-aldehyde precursor.
Detailed Experimental Protocols
Route 1: Reduction of 3-Methoxy-4-nitrobenzyl alcohol
This route involves the direct reduction of the nitro group of a commercially available precursor. While conceptually simple, the reported yield for standard catalytic hydrogenation is low.
Experimental Protocol: Catalytic Hydrogenation [1]
-
Materials: 3-Methoxy-4-nitrobenzyl alcohol (5 g, 27 mmol), 10% Palladium on carbon (Pd/C) catalyst (5 mol%), Methanol (250 mL).
-
Procedure:
-
Dissolve 3-Methoxy-4-nitrobenzyl alcohol in methanol in a reaction flask.
-
Add the 10% Pd/C catalyst to the solution.
-
Stir the reaction mixture overnight under a hydrogen atmosphere.
-
Upon completion, filter the mixture through a plug of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system.
-
-
Yield: 15% (0.5 g) of this compound as a colorless oil.[1]
Alternative Considerations: Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor in the presence of Pd/C is a safer and often more efficient alternative to using hydrogen gas directly.[6] This method can lead to rapid and selective reductions under mild conditions.
Route 2: Reduction of Methyl 3-amino-4-methoxybenzoate
This approach benefits from starting with a precursor where the desired amino and methoxy functionalities are already in place. The key step is the reduction of the ester group.
Experimental Protocol: Ester Reduction with NaBH₄/LiCl [2]
-
Materials: Methyl 3-amino-4-methoxybenzoate, Sodium borohydride (NaBH₄), Lithium chloride (LiCl), Diglyme (solvent).
-
Procedure:
-
To a solution of methyl 3-amino-4-methoxybenzoate in diglyme, add one equivalent of LiCl.
-
Add an excess of NaBH₄ to the mixture.
-
Heat the reaction mixture to 162 °C and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and quench cautiously with a 15% (w/w) H₂SO₄ solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
-
Expected Yield: High. The reduction of similar electron-rich aromatic esters using this method proceeds in good yields (e.g., methyl 3,4,5-trimethoxybenzoate gives the corresponding alcohol in good yield).[2]
Route 3: Synthesis from Vanillin
This route is attractive due to the low cost and renewable nature of the starting material, vanillin. It involves a two-step process of nitration followed by a double reduction.
Step 1: Synthesis of 5-Nitrovanillin [3]
-
Materials: Vanillin, Concentrated nitric acid, Glacial acetic acid.
-
Procedure:
-
Dissolve vanillin in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add concentrated nitric acid while maintaining the temperature.
-
Stir the reaction mixture for the specified time and then pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-nitrovanillin.
-
Step 2: Reduction of 5-Nitrovanillin
-
Materials: 5-Nitrovanillin, Catalyst (e.g., Pd/C), Hydrogen source (H₂ gas or ammonium formate), Solvent (e.g., Methanol, Ethanol).
-
Procedure (Conceptual):
-
Dissolve 5-nitrovanillin in a suitable solvent.
-
Add the catalyst.
-
Introduce the hydrogen source (pressurize with H₂ gas or add ammonium formate).
-
Stir the reaction at a suitable temperature until completion.
-
Filter to remove the catalyst and concentrate the solvent.
-
Purify the product.
-
-
Expected Outcome: This one-pot reaction is expected to reduce both the aldehyde and the nitro group to yield this compound. Specific yield data for this direct conversion needs to be empirically determined.
Route 4: Synthesis from 3-Amino-4-methoxybenzaldehyde
This route is highly efficient if the starting aldehyde is readily accessible. The final step is a straightforward reduction.
Step 1: Synthesis of 3-Amino-4-methoxybenzaldehyde
-
Note: While this compound is listed in chemical databases, a readily available and high-yielding synthesis from a common precursor is not well-documented in the reviewed literature. A potential route could involve the selective reduction of the nitro group of 5-nitrovanillin, which would require careful selection of reagents and conditions to avoid reduction of the aldehyde.
Step 2: Reduction of 3-Amino-4-methoxybenzaldehyde
-
Materials: 3-Amino-4-methoxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve 3-amino-4-methoxybenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Add NaBH₄ portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product.
-
Dry the organic layer and concentrate to obtain the product.
-
-
Expected Yield: High. The reduction of aromatic aldehydes with NaBH₄ is typically a high-yielding transformation.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the scale of the synthesis, cost of starting materials, safety considerations, and desired purity of the final product.
-
Route 1 is the most direct but suffers from a low reported yield, making it less suitable for large-scale production unless significant optimization is undertaken, for instance, by employing catalytic transfer hydrogenation.
-
Route 2 offers a potentially high-yielding and clean reaction, especially if the starting ester is commercially available at a reasonable cost. The use of NaBH₄ with LiCl presents a safer alternative to LiAlH₄.
-
Route 3 , starting from vanillin, is an economically attractive and "green" option. However, it requires a two-step process, and the simultaneous reduction of the aldehyde and nitro groups needs to be optimized for high efficiency.
-
Route 4 is theoretically the most efficient in its final step, but its overall viability is contingent on the accessibility and cost of the starting aldehyde.
For researchers, Route 2 and Route 3 represent the most promising avenues for further investigation and optimization. Route 2 offers a more direct conversion from a closely related precursor, while Route 3 provides a cost-effective and sustainable approach. Further experimental validation is recommended to determine the most effective and scalable method for the synthesis of this compound in a laboratory or industrial setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 6. zenodo.org [zenodo.org]
Comparative Analysis of the Biological Activity of Derivatives from (3-Amino-4-methoxyphenyl)methanol Analogs
A detailed guide for researchers and drug development professionals on the biological potential of derivatives synthesized from structural analogs of (3-Amino-4-methoxyphenyl)methanol. This report compiles and compares the anticancer, antioxidant, and antimicrobial activities of these derivatives, providing supporting experimental data and methodologies.
Anticancer and Antioxidant Activities
Derivatives incorporating the methoxyphenyl group have demonstrated notable anticancer and antioxidant properties. A variety of heterocyclic compounds synthesized from 3-[(4-methoxyphenyl)amino]propanehydrazide have been evaluated for their efficacy against different cancer cell lines and their radical scavenging capabilities.
Table 1: Anticancer and Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives [1][2][3]
| Compound ID | Derivative Class | Cancer Cell Line | Activity | Antioxidant Activity (DPPH Scavenging) |
| 21 | Thiophenyltriazole | Glioblastoma U-87 | Reduced cell viability to 19.6 ± 1.5% | Less active than reference |
| 17 | Thiophenyltriazole | - | - | 1.13 times higher than ascorbic acid[1] |
| N/A | N-(1,3-dioxoisoindolin-2-yl)propanamide | - | - | ~1.4 times higher than ascorbic acid[1][2] |
| N/A | N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | - | - | ~1.4 times higher than ascorbic acid[1][2] |
Data compiled from studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide.[1][2][3]
The results indicate that specific structural modifications can lead to potent biological activity. For instance, the introduction of a 4-fluorophenyl group in the thiophenyltriazole derivative (Compound 21) resulted in significant cytotoxicity against glioblastoma cells.[1] Similarly, certain modifications led to antioxidant activities surpassing that of the standard, ascorbic acid.[1][2]
Antimicrobial Activity
Schiff bases are a prominent class of compounds synthesized from amino-containing precursors that have been extensively studied for their antimicrobial properties. Derivatives of methoxyphenyl compounds have shown significant activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of a Benzo[f]chromene Derivative [4]
| Compound ID | Derivative Class | Bacterial Strains | Zone of Inhibition (mm) | Fungal Strains | Zone of Inhibition (mm) |
| 4 | Benzo[f]chromene | S. aureus, B. subtilis, S. epidermidis | 22-26 | A. fumigatus, A. flavus, C. albicans | 15-21 |
| E. cloaca, E. coli, S. typhimurium | 16-31 |
This data is for 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a compound with a related structural motif.[4]
The broad-spectrum activity of these compounds highlights their potential as leads for the development of new antimicrobial agents.
Experimental Protocols
Synthesis of Schiff Bases
A general method for the synthesis of Schiff bases involves the condensation reaction between an amino compound and an aldehyde or ketone.[5]
-
Dissolve the amino-containing precursor in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.
-
Filter the precipitate, wash with a cold solvent, and purify by recrystallization.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
-
Seed cancer cells in a 96-well plate at a specific density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized derivatives and a control compound (e.g., cisplatin) for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[1]
-
Prepare a solution of the synthesized compound at various concentrations.
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Mix the compound solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculate the percentage of DPPH radical scavenging activity compared to a control. Ascorbic acid is often used as a standard antioxidant.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of a compound against various microorganisms.[6]
-
Prepare a nutrient agar medium and pour it into sterile Petri plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a specific volume of the synthesized compound solution (at a known concentration) into the wells.
-
Incubate the plates at an appropriate temperature for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Compare the zone of inhibition with that of a standard antibiotic (e.g., ciprofloxacin for bacteria, ketoconazole for fungi).
Visualizations
Below are diagrams illustrating a general synthesis workflow and a simplified signaling pathway potentially targeted by these bioactive compounds.
Caption: General workflow for the synthesis and screening of Schiff base derivatives.
Caption: Simplified signaling pathway potentially targeted by anticancer derivatives.
References
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of 3-[(4- methoxyphenyl)amino]propanehydrazide: towards anticancer and antioxidant agents [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of (3-Amino-4-methoxyphenyl)methanol with other aminophenol isomers
This guide provides a comprehensive comparison of (3-Amino-4-methoxyphenyl)methanol with other fundamental aminophenol isomers. The content is tailored for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform research and development decisions.
Physicochemical Properties
The physicochemical properties of aminophenols are foundational to their reactivity, solubility, and pharmacokinetic profiles. This compound is a derivative of o-aminophenol, featuring a methoxy and a methanol substituent. While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure and compared with the three primary aminophenol isomers: 2-aminophenol, 3-aminophenol, and 4-aminophenol.
Aminophenols are crystalline solids at room temperature and exhibit amphoteric behavior due to the presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group.[1] Their reactivity is characterized by the interplay of these two functional groups and their positions on the benzene ring.[1] For instance, 2- and 4-aminophenol are readily oxidized, which is a key aspect of their application as photographic developers, whereas 3-aminophenol is relatively stable in air.[1]
| Property | This compound | 2-Aminophenol (o-aminophenol) | 3-Aminophenol (m-aminophenol) | 4-Aminophenol (p-aminophenol) |
| CAS Number | 113928-90-8[2] | 95-55-6 | 591-27-5 | 123-30-8[3] |
| Molecular Formula | C₈H₁₁NO₂[2] | C₆H₇NO | C₆H₇NO | C₆H₇NO[4] |
| Molecular Weight | 153.18 g/mol [2] | 109.13 g/mol [1] | 109.13 g/mol [1] | 109.13 g/mol [1][4] |
| Appearance | Off-White to Light Brown to Brown Solid[2] | White or reddish-yellow crystals | White crystals | White or reddish-yellow crystals or light brown powder[3] |
| Solubility | Moderately soluble in alcohols | Soluble in hot water, ethanol, ether | Soluble in hot water, ether, ethanol | Moderately soluble in alcohols, can be recrystallized from hot water[4] |
Synthesis and Chemical Reactivity
The synthesis of aminophenol derivatives often involves the reduction of the corresponding nitrophenol. For instance, a general method for preparing (4-Amino-3-methoxyphenyl)methanol involves the catalytic hydrogenation of 3-Methoxy-4-nitrobenzyl alcohol using a Palladium-on-Carbon (Pd-C) catalyst.[5] This highlights a common synthetic route that can be adapted for various isomers.
The reactivity of the aminophenol core is crucial for its use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A prominent example is the acylation of 4-aminophenol to produce paracetamol (acetaminophen).[4] The amino and hydroxyl groups offer multiple sites for chemical modification, making these compounds versatile building blocks in organic synthesis.[6]
General Synthesis Workflow for Aminophenol Derivatives
Caption: General synthesis workflow for aminophenol derivatives.
Biological Activity and Therapeutic Potential
Aminophenol derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8] These include antioxidant, antimicrobial, and cytotoxic properties.[7][8] While direct biological data for this compound is sparse, the activities of related aminophenol derivatives provide valuable insights into its potential applications.
Derivatives of o-aminophenol have demonstrated notable antioxidant activity, with some compounds showing efficacy comparable to or even surpassing standard antioxidants like quercetin.[7][8] Furthermore, certain o-aminophenol derivatives have exhibited moderate cytotoxic effects against various cancer cell lines.[7][8] Similarly, derivatives of p-aminophenol have been investigated for their broad-spectrum antimicrobial and antidiabetic activities.[9] The specific substituents on the aminophenol ring play a crucial role in modulating this biological activity.
| Biological Activity | Aminophenol Derivative Class | Key Findings | Reference |
| Antioxidant | o-Aminophenol derivatives | SC50 values between 18.95 and 34.26 µg/mL; some derivatives showed superior activity to quercetin. | [7][8] |
| Antimicrobial | o-Nitrophenol derivatives | Weak activity with MIC values ranging from 100 to 200 µg/mL. | [7][8] |
| Antimicrobial | p-Aminophenol derivatives | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [9] |
| Cytotoxic | o-Aminophenol derivatives | Moderate inhibitory effects on KB, HepG2, A549, and MCF7 cancer cell lines. | [7][8] |
| Antidiabetic | p-Aminophenol derivatives | Significant inhibition of α-amylase (93.2%) and α-glucosidase (73.7%). | [9] |
Conceptual Structure-Activity Relationship (SAR)
Caption: Conceptual SAR for aminophenol derivatives.
Experimental Protocols
Synthesis of Acetaminophen from p-Aminophenol
This protocol outlines the laboratory synthesis of acetaminophen, a common derivative of p-aminophenol.
Materials:
-
p-Aminophenol (2.1 g)
-
Deionized water (35 mL)
-
Concentrated hydrochloric acid (1.5 mL)
-
Decolorizing charcoal (Norit) (0.1 g, if needed)
-
Sodium acetate trihydrate (2.5 g)
-
Acetic anhydride (2.0 mL)
Procedure:
-
In a 125-mL Erlenmeyer flask, combine p-aminophenol with water and concentrated hydrochloric acid. Swirl to dissolve the amine as its hydrochloride salt.[10]
-
If the solution is dark, add decolorizing charcoal, heat on a steam bath for a few minutes, and filter.[10]
-
Prepare a buffer solution by dissolving sodium acetate trihydrate in water.[10]
-
Warm the filtered p-aminophenol hydrochloride solution and add the buffer solution in one portion with swirling.[10]
-
Immediately add acetic anhydride while continuing to swirl the solution.[10]
-
Cool the reaction mixture in an ice bath to induce crystallization of acetaminophen.[10]
-
Collect the crude product by vacuum filtration using a Büchner funnel.[10]
-
Recrystallize the crude product from hot water to obtain pure acetaminophen.[10]
HPLC Method for Analysis of 4-Aminophenol
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of 4-aminophenol, which is often an impurity in paracetamol preparations.
Instrumentation:
-
HPLC system with a UV or diode array detector
-
Zorbax SB-Aq column (50 × 4.6 mm, 5 µm) or equivalent
Mobile Phase:
-
Mobile Phase A: 1.1 g/L sodium octanesulfonate in water, pH adjusted to 3.2 with phosphoric acid.[11]
-
Mobile Phase B: Methanol.[11]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: Appropriate volume based on standard and sample concentrations
-
Elution: Gradient elution may be required to achieve optimal separation.[11]
Procedure:
-
Prepare standard solutions of 4-aminophenol at known concentrations.[11]
-
Prepare sample solutions by dissolving the test substance in a suitable solvent mixture (e.g., methanol/water).[11]
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for 4-aminophenol.
-
Quantify the amount of 4-aminophenol in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Workflow for HPLC Analysis of 4-Aminophenol
Caption: Workflow for HPLC analysis of 4-aminophenol.
References
- 1. chemcess.com [chemcess.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Spectroscopic Showdown: Unveiling the Transformation of (3-Amino-4-methoxyphenyl)methanol from its Precursors
For Immediate Release
A detailed spectroscopic comparison of (3-Amino-4-methoxyphenyl)methanol with its synthetic precursors, 4-methoxy-3-nitrobenzoic acid and 3-amino-4-methoxybenzoic acid, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the key spectral changes that occur during the synthetic pathway, supported by experimental data and detailed protocols.
The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, involves a multi-step process beginning with 4-methoxy-3-nitrobenzoic acid. This guide elucidates the chemical transformations through a comparative analysis of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for the final product and its precursors.
Synthetic Pathway Overview
The synthesis proceeds through two key steps: the reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid to an amino group, yielding 3-amino-4-methoxybenzoic acid, followed by the reduction of the carboxylic acid functionality to a primary alcohol to form the final product, this compound.
(3-Amino-4-methoxyphenyl)methanol: A Comparative Guide to its Efficacy as a Precursor for Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive evaluation of (3-Amino-4-methoxyphenyl)methanol as a versatile precursor for the synthesis of quinazolines, and explores its potential for creating benzoxazoles and benzimidazoles, comparing its performance with alternative starting materials. Supported by experimental data and detailed protocols, this analysis aims to inform strategic decisions in synthetic route design.
Heterocyclic compounds form the structural core of a vast array of pharmaceuticals and biologically active molecules. The efficient construction of these scaffolds is therefore a critical focus of organic synthesis. This compound, a readily available ortho-aminoaryl methanol, presents itself as a promising starting material for the synthesis of various nitrogen-containing heterocycles. This guide delves into its efficacy, particularly in the synthesis of quinazolines, and evaluates its potential as a precursor for benzoxazoles and benzimidazoles when compared to more conventional precursors.
Quinoxaline Synthesis: A Strong Candidate
This compound and its parent compound, 2-aminobenzyl alcohol, have demonstrated significant utility in the synthesis of quinazolines. The presence of both an amino group and a benzylic alcohol functionality on adjacent positions allows for a variety of cyclization strategies, primarily through acceptorless dehydrogenative coupling (ADC) reactions. These reactions, often catalyzed by transition metals, offer an atom-economical route to quinazolines, producing water and hydrogen gas as the only byproducts.
A number of catalytic systems have been successfully employed for this transformation, including those based on manganese, ruthenium, and copper. Each system presents its own set of advantages in terms of reaction conditions, catalyst cost, and substrate scope.
Alternative Precursors for Quinazoline Synthesis:
While this compound is a potent precursor, other starting materials are also commonly used for quinazoline synthesis. These include:
-
2-Aminobenzonitriles: These precursors react with Grignard reagents and isothiocyanates to yield quinazolines.[1]
-
2-Aminobenzophenones: These compounds can be condensed with amines or aldehydes in the presence of an oxidant to form quinazolines.[1]
-
Anilines: In four-component reactions with aromatic aldehydes and ammonium iodide, anilines can be directly converted to quinazolines under metal-free conditions.
Benzoxazole and Benzimidazole Synthesis: A Multi-Step Approach
The direct synthesis of benzoxazoles and benzimidazoles from this compound is not a well-established one-pot reaction. The conventional and most efficient precursors for these heterocycles are o-aminophenols and o-phenylenediamines, respectively.
Therefore, to utilize this compound for the synthesis of these heterocycles, a preliminary synthetic step is required to convert it into the appropriate precursor.
Synthesis of the Precursor for Benzoxazoles:
This compound can be converted to 2-amino-5-methoxyphenol. A plausible synthetic route involves the protection of the amino group, oxidation of the benzylic alcohol to a phenol, and subsequent deprotection.
Synthesis of the Precursor for Benzimidazoles:
Similarly, conversion to a substituted o-phenylenediamine, such as 3,4-diaminoanisole, would be necessary. This can be achieved through a nitration reaction at the 3-position, followed by reduction of the nitro group.
Alternative Precursors for Benzoxazole and Benzimidazole Synthesis:
-
o-Aminophenols: These are the standard precursors for benzoxazoles, typically condensed with aldehydes, carboxylic acids, or their derivatives.
-
o-Phenylenediamines: These are the go-to starting materials for benzimidazoles, reacting with a variety of one-carbon synthons like aldehydes and carboxylic acids.
Data Presentation
The following tables summarize the quantitative data for the synthesis of quinazolines, benzoxazoles, and benzimidazoles using this compound (or its derivatives) and alternative precursors.
Table 1: Comparison of Precursors for Quinazoline Synthesis
| Precursor | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzyl alcohol | Benzonitrile | Mn-pincer complex, tBuOK, xylene, 140 °C | 33-86 | [1] |
| 2-Aminobenzyl alcohol | Benzonitrile | Ru3(CO)12, Xantphos, t-BuOK, t-AmOH, 130 °C | 43-76 | [2] |
| (2-Aminophenyl)methanol | Benzonitrile | Co(OAc)2·4H2O, t-BuOK, t-AmOH, air, 95 °C | up to 95 | [1] |
| 2-Aminobenzonitrile | Aryl magnesium bromide, Phenylisothiocyanate | NaOH, water, 80 °C | 76-91 | [1] |
| 2-Aminobenzophenone | Benzylamine | Molecular iodine, O2, 130 °C | 49-68 | [1] |
Table 2: Comparison of Precursors for Benzoxazole Synthesis
| Precursor | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| o-Aminophenol | Benzaldehyde | LAIL@MNP, solvent-free sonication, 70 °C | up to 90 | [3] |
| o-Aminophenol | Aromatic aldehydes | NiSO4, EtOH, rt | 80-91 | [4] |
| o-Aminophenol | Aldehydes | Samarium triflate, aqueous medium | Good | [5] |
Table 3: Comparison of Precursors for Benzimidazole Synthesis
| Precursor | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Aldehydes | MgCl2·6H2O | High | [6] |
| o-Phenylenediamine | Aromatic aldehydes | p-Toluenesulfonic acid, grinding, solvent-free | High | [6] |
| o-Phenylenediamine | Aldehydes | Al2O3/CuI/PANI nanocomposite | Excellent | [6] |
Experimental Protocols
1. General Procedure for Manganese-Catalyzed Quinazoline Synthesis from 2-Aminobenzyl Alcohol and Nitrile
A mixture of 2-aminobenzyl alcohol (1.0 mmol), nitrile (1.2 mmol), a manganese-pincer complex catalyst (1-5 mol%), and a base such as potassium tert-butoxide (2.0 mmol) in an appropriate solvent (e.g., xylene) is heated in a sealed tube under an inert atmosphere at 140 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinazoline.[1][2]
2. General Procedure for Ruthenium-Catalyzed Quinazoline Synthesis from 2-Aminoaryl Methanol and Benzonitrile
In a glovebox, a mixture of 2-aminoaryl methanol (0.5 mmol), benzonitrile (0.6 mmol), Ru3(CO)12 (5 mol%), Xantphos (10 mol%), and t-BuOK (1.0 mmol) in t-AmOH (2 mL) is added to a Schlenk tube. The tube is sealed and heated at 130 °C for 24 hours. After cooling, the reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated. The residue is purified by flash column chromatography to give the corresponding 2-arylquinazoline.[2]
3. General Procedure for Benzoxazole Synthesis from o-Aminophenol and Aldehyde
A mixture of o-aminophenol (1.0 mmol), an aldehyde (1.0 mmol), and a catalyst (e.g., LAIL@MNP, 4.0 mg) is sonicated at 70 °C for 30 minutes under solvent-free conditions.[3] Upon completion of the reaction (monitored by TLC), the mixture is diluted with ethyl acetate, and the catalyst is separated by an external magnet. The organic layer is dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.[3]
4. General Procedure for Benzimidazole Synthesis from o-Phenylenediamine and Aldehyde
A mixture of o-phenylenediamine (1.0 mmol), an aldehyde (1.0 mmol), and a catalyst (e.g., MgCl2·6H2O) is stirred in a suitable solvent or under solvent-free conditions. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by recrystallization or column chromatography to afford the desired benzimidazole.[6]
Mandatory Visualization
Caption: Synthetic pathway for quinazolines from this compound.
Caption: Workflow for evaluating and comparing heterocyclic precursors.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of quinazolines, offering access to a range of catalytic systems for efficient cyclization. While its direct application in the synthesis of benzoxazoles and benzimidazoles is limited, it can serve as a viable starting material for the multi-step synthesis of the necessary o-aminophenol and o-phenylenediamine intermediates.
The choice of precursor will ultimately depend on the specific target molecule, desired synthetic efficiency, and economic considerations. For quinazoline synthesis, this compound and other 2-aminoaryl methanols are excellent choices, particularly when employing modern catalytic methods. For benzoxazoles and benzimidazoles, the traditional precursors, o-aminophenols and o-phenylenediamines, remain the most direct and efficient options. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the synthesis of these important heterocyclic scaffolds.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex [organic-chemistry.org]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
A Multi-Technique Approach to Validating the Purity of (3-Amino-4-methoxyphenyl)methanol
In the development and manufacturing of pharmaceutical ingredients, ensuring the purity of chemical compounds is paramount to guarantee safety and efficacy.[1][2] This guide provides a comparative analysis of multiple analytical techniques for the validation of (3-Amino-4-methoxyphenyl)methanol purity, a key intermediate in the synthesis of various pharmaceuticals.[3] The complementary use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC) offers a comprehensive purity profile.
Quantitative Data Summary
A multi-faceted analytical approach provides a robust assessment of purity. The following table summarizes illustrative data obtained from the analysis of a batch of this compound.
| Analytical Technique | Parameter Measured | Result |
| HPLC-UV | Purity by area % | 99.85% |
| Known Impurity 1 | 0.08% | |
| Unknown Impurity | 0.07% | |
| GC-MS | Residual Solvents | Methanol: 50 ppm |
| Volatile Impurities | Below Limit of Detection | |
| ¹H-NMR | Molar Purity | >99.5% (relative to internal standard) |
| Structural Confirmation | Conforms to structure | |
| FTIR | Functional Group Analysis | Conforms to reference spectrum |
| DSC | Purity (van't Hoff) | 99.90 mol% |
| Melting Point | 95.2 °C |
Comparison of Analytical Techniques for Purity Determination
Each analytical technique offers unique advantages in the comprehensive assessment of chemical purity. Chromatographic methods like HPLC and GC are excellent for separating and quantifying impurities, while spectroscopic techniques such as NMR and FTIR provide structural confirmation.[1][4] Thermal analysis by DSC offers a distinct method for determining purity based on melting properties.[5][6]
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance.[7][8] | High sensitivity for non-volatile and thermally labile compounds. Excellent for quantifying known and unknown impurities.[1][7] | Requires reference standards for impurity identification. May not detect impurities that do not have a UV chromophore. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry. | High sensitivity and specificity for volatile organic compounds and residual solvents. Provides structural information of impurities.[9] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.[10] |
| ¹H-NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The chemical shift is indicative of the molecular structure. | Provides definitive structural information and can be used for absolute quantitative analysis (qNMR) without a reference standard of the analyte.[11][12] | Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate analysis in complex mixtures.[11] |
| FTIR | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. The absorption pattern is unique to the compound. | Rapid and non-destructive technique for confirming the identity and functional groups of a compound.[1] | Primarily a qualitative technique and not well-suited for quantifying minor components.[13] |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature.[14] | Provides a measure of the total molar purity of crystalline substances.[4][5] Requires a small amount of sample and is relatively fast.[15] | Only applicable to crystalline solids that melt without decomposition.[6] Assumes impurities are soluble in the melt.[14] |
Experimental Workflow and Methodologies
A logical workflow for the comprehensive purity validation of this compound is essential for obtaining reliable and complementary data.
Caption: Workflow for the multi-technique purity validation of a pharmaceutical intermediate.
Detailed Experimental Protocols
-
Objective: To quantify the purity of this compound and detect non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Objective: To identify and quantify volatile impurities and residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for the analysis of amines and alcohols (e.g., CP-Wax for Volatile Amines).[17][18]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 5 minutes, then ramp to 220 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 35-350.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol to a concentration of 1 mg/mL.
-
Analysis: Identification of impurities is based on their mass spectra and retention times compared to known standards.
-
Objective: To confirm the chemical structure and determine molar purity.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent. Acquire the ¹H-NMR spectrum.
-
Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.[11][19]
-
Objective: To confirm the identity of the compound by identifying its functional groups.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The obtained spectrum is compared with a reference spectrum of this compound. The presence of characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), C-O, and C=C bonds confirms the identity of the compound.[20][21]
-
Objective: To determine the purity of the crystalline material based on its melting point depression.[5][14]
-
Instrumentation: A differential scanning calorimeter.
-
Procedure: A small, accurately weighed amount of the sample (1-3 mg) is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 2 °C/min) under a nitrogen atmosphere.[15]
-
Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[15] This method is suitable for compounds that are at least 98% pure.[4][6]
References
- 1. youtube.com [youtube.com]
- 2. biomedres.us [biomedres.us]
- 3. This compound [myskinrecipes.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. jpbsci.com [jpbsci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 15. akjournals.com [akjournals.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. agilent.com [agilent.com]
- 18. gcms.cz [gcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
Assessing the Cost-Effectiveness of Synthetic Methods for (3-Amino-4-methoxyphenyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Amino-4-methoxyphenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. The selection of a synthetic route to this intermediate can significantly impact the overall cost and efficiency of a drug development program. This guide provides a comparative assessment of the two primary synthetic methodologies for preparing this compound, focusing on their cost-effectiveness.
Two principal synthetic pathways have been identified for the preparation of this compound: the reduction of a nitro group from a benzyl alcohol precursor and the reduction of a carboxylic acid or its ester. A comprehensive cost-effectiveness analysis is currently challenging due to the limited availability of pricing for one of the key starting materials and a lack of specific, high-yield protocols for the target molecule. However, a preliminary comparison based on available data can guide researchers in selecting a suitable starting point for their synthetic endeavors.
Comparison of Synthetic Routes
The two primary routes for the synthesis of this compound are:
-
Route A: Catalytic Hydrogenation of (3-Methoxy-4-nitrophenyl)methanol. This method involves the reduction of a nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Route B: Reduction of 3-Amino-4-methoxybenzoic Acid. This approach utilizes a strong reducing agent, most commonly lithium aluminum hydride (LAH), to reduce the carboxylic acid functional group to an alcohol.
Below is a summary of the quantitative data and key considerations for each route.
| Parameter | Route A: Catalytic Hydrogenation | Route B: Reduction of Carboxylic Acid |
| Starting Material | (3-Methoxy-4-nitrophenyl)methanol | 3-Amino-4-methoxybenzoic Acid |
| Key Reagent | 10% Palladium on Carbon (Pd/C), Hydrogen gas | Lithium Aluminum Hydride (LAH) |
| Reported Yield | Variable, with some reports for similar substrates being low (e.g., 15%)[1]. Higher yields may be achievable with optimization. | Generally high for similar substrates (e.g., 97% for the reduction of anthranilic acid). |
| Purity | Dependent on the efficiency of the reduction and removal of the catalyst. | Typically high after aqueous workup and purification. |
| Cost of Starting Material | Price information for (3-Methoxy-4-nitrophenyl)methanol is not readily available as it is listed as discontinued by some major suppliers[2]. | Approximately $86.25 per 100g, with bulk pricing around $1,200 per kg. |
| Cost of Key Reagent | Highly variable, ranging from approximately $200 to over $1,800 per kg depending on grade and supplier. | Approximately $540 to $1,200 per kg. |
| Safety Considerations | Requires handling of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). | Involves the use of highly reactive and water-sensitive LAH, which can generate flammable hydrogen gas upon quenching. |
| Scalability | Catalytic hydrogenation is a common and scalable industrial process. | LAH reductions can be challenging to scale up due to the exothermic nature of the reaction and the need for stringent anhydrous conditions. |
Experimental Protocols
General Protocol for Route A: Catalytic Hydrogenation of a Nitroarene
-
Reaction Setup: The nitroaromatic starting material is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction vessel designed for hydrogenation.
-
Catalyst Addition: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution. The system is then purged with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically from a balloon or a pressurized system) and stirred vigorously at room temperature or with gentle heating.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired aminobenzyl alcohol.
General Protocol for Route B: Reduction of a Carboxylic Acid with LAH
-
Reaction Setup: An oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LAH in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under a nitrogen atmosphere.
-
Addition of Starting Material: The amino-substituted benzoic acid, dissolved in the same anhydrous solvent, is added dropwise to the LAH suspension at a controlled rate, often at 0 °C, to manage the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed for a period of time to ensure complete reduction.
-
Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts[3][4]. This should be done at 0 °C with extreme caution due to the vigorous evolution of hydrogen gas.
-
Workup: The resulting slurry is filtered, and the solid aluminum salts are washed with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualization of Synthetic Workflows
Caption: Synthetic workflows for this compound.
Conclusion and Recommendations
Based on the currently available data, Route B, the reduction of 3-Amino-4-methoxybenzoic Acid with LAH, appears to be a more promising route for laboratory-scale synthesis due to the likelihood of achieving a higher yield and the ready availability and known cost of the starting material. However, for industrial-scale production, the challenges associated with the use of LAH might make Route A, catalytic hydrogenation, a more attractive option, provided that a reliable and cost-effective source for (3-Methoxy-4-nitrophenyl)methanol can be identified and the reaction conditions can be optimized to achieve a high yield.
It is crucial for researchers to perform a thorough cost analysis based on their specific needs and supplier pricing. Furthermore, optimization of reaction conditions for both routes is highly recommended to maximize yield and purity, which will ultimately determine the most cost-effective method for the synthesis of this compound.
References
Navigating the Uncharted Territory of (3-Amino-4-methoxyphenyl)methanol Derivatives: A Gap in Structure-Activity Relationship Studies
A comprehensive search of scientific literature reveals a notable absence of published structure-activity relationship (SAR) studies for compounds directly derived from the (3-Amino-4-methoxyphenyl)methanol scaffold. Despite its potential as a versatile building block in medicinal chemistry, this specific chemical entity and its analogs have not been the subject of systematic investigation to correlate structural modifications with biological activity. This lack of available data precludes the creation of a detailed comparison guide as initially requested.
Researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of compounds will find themselves in largely uncharted territory. While individual derivatives may have been synthesized for various purposes, the critical data sets that underpin SAR analysis—such as IC50 or EC50 values from standardized biological assays—are not publicly available in a comparative context.
For a meaningful comparison guide to be constructed, a foundational body of research is required. This would typically involve the synthesis of a library of analogs based on the this compound core, followed by their systematic evaluation in relevant biological screens. Such studies would be essential to identify key structural motifs responsible for any observed biological effects and to understand how modifications to the aromatic ring, the amino group, the hydroxyl group, or the methoxy group influence potency, selectivity, and pharmacokinetic properties.
Safety Operating Guide
Proper Disposal of (3-Amino-4-methoxyphenyl)methanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is crucial for personnel safety and environmental protection. This document outlines the necessary procedures for the proper disposal of (3-Amino-4-methoxyphenyl)methanol, a compound that should be handled as hazardous chemical waste. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
All waste materials containing this compound must be disposed of in accordance with national and local regulations. It is critical to avoid mixing this chemical waste with other waste streams and to treat uncleaned containers as if they still contain the pure product.[1]
Immediate Safety and Disposal Overview
This compound and its derivatives are categorized as hazardous. For instance, related compounds like 2-Amino-4-methoxyphenol are harmful if swallowed and are detrimental to aquatic life with long-lasting effects.[2] Precautionary statements for similar chemicals advise disposing of the contents and container at an approved waste disposal plant.[1][2]
| Hazard Classification | Disposal Consideration |
| Acute Oral Toxicity | Dispose of contents/container to an approved waste disposal plant.[2] |
| Aquatic Hazard (Short-term and Long-term) | Avoid release to the environment.[2] |
| Flammable (as a methanol derivative) | Keep away from heat, sparks, open flames, and other ignition sources.[3][4] |
Step-by-Step Disposal Protocol
Researchers must follow these procedural steps for the safe disposal of this compound:
-
Waste Identification and Segregation :
-
All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated as hazardous chemical waste.[1]
-
Do not mix this waste with non-hazardous materials or other incompatible chemical wastes.[1] Methanol waste, in particular, should be segregated from other chemical wastes to prevent hazardous reactions.
-
-
Containerization :
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.[1][6] For flammable components like methanol derivatives, storage in a flame-proof cabinet is recommended.[6]
-
-
Disposal Request and Collection :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][7]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.[1]
-
Professional hazardous waste disposal services are required for larger quantities.[7]
-
Spill Management
In the event of a spill:
-
Prevent further leakage if it is safe to do so.
-
Collect the spilled material using an inert absorbent and place it in a sealed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1][8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. methanex.com [methanex.com]
- 4. airgas.com [airgas.com]
- 5. solvent-recyclers.com [solvent-recyclers.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for Handling (3-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3-Amino-4-methoxyphenyl)methanol (CAS No. 113928-90-8). The information is compiled to ensure the safe and effective use of this compound in a laboratory setting, fostering a culture of safety and building trust in our commitment to your research needs beyond the product itself.
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). A "Warning" signal word and the GHS07 pictogram (exclamation mark) are associated with this compound.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves are suitable for incidental contact. For prolonged contact or handling larger quantities, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for signs of degradation or punctures before use. |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a Fume Hood or Ventilated Enclosure | If handling procedures are likely to generate dust or aerosols, work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedures involving this compound.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid irritants readily available.
2. Handling the Chemical:
-
Location: All handling of this compound in its solid form or in solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Weighing: If the compound is a solid, weigh it out in a fume hood to control dust.
-
Solutions: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
3. Spill Management:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Use appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in its original container or a suitable, labeled waste container.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. These items should be collected in a designated, labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
